molecular formula C47H80O16 B15560835 Cytovaricin

Cytovaricin

Katalognummer: B15560835
Molekulargewicht: 901.1 g/mol
InChI-Schlüssel: NORZLTHXFWGSAT-AOCFWNEQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cytovaricin is a macrolide.
(1S,3S,5'R,6S,6'S,8R,9Z,14R,15S,16R,17R,18R,19S,20S,21E,25S,27S,29R)-3,14,15,17,19,20-hexahydroxy-6'-[(2S)-2-hydroxybutyl]-16-[(2S,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',6,14,18,20,29-hexamethylspiro[4,24,28-trioxatricyclo[23.3.1.03,8]nonacosa-9,21-diene-27,2'-oxane]-23-one has been reported in Streptomyces with data available.
from Streptomyces sp. No. H-230;  structure given in first source

Eigenschaften

Molekularformel

C47H80O16

Molekulargewicht

901.1 g/mol

IUPAC-Name

(1S,3S,5'R,6S,6'S,8R,9Z,14R,15S,16R,17R,18R,19S,20S,21E,25S,27S,29R)-3,14,15,17,19,20-hexahydroxy-6'-[(2S)-2-hydroxybutyl]-16-[(2S,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',6,14,18,20,29-hexamethylspiro[4,24,28-trioxatricyclo[23.3.1.03,8]nonacosa-9,21-diene-27,2'-oxane]-23-one

InChI

InChI=1S/C47H80O16/c1-10-32(48)21-33-27(3)15-19-46(62-33)23-35-28(4)36(63-46)24-47(56)31(20-26(2)25-58-47)14-12-11-13-17-44(7,54)43(53)41(61-38-22-34(57-9)40(51)30(6)59-38)39(50)29(5)42(52)45(8,55)18-16-37(49)60-35/h12,14,16,18,26-36,38-43,48,50-56H,10-11,13,15,17,19-25H2,1-9H3/b14-12-,18-16+/t26-,27+,28-,29+,30+,31-,32-,33-,34+,35-,36-,38-,39+,40-,41+,42-,43-,44+,45-,46-,47-/m0/s1

InChI-Schlüssel

NORZLTHXFWGSAT-AOCFWNEQSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Cytovaricin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces diastatochromogenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytovaricin, a complex macrolide antibiotic, was first isolated from the fermentation broth of Streptomyces diastatochromogenes in 1981. Its intricate molecular structure, elucidated in 1983 through X-ray crystallography, revealed a 22-membered macrolide ring, a spiroketal, and a glycosidically linked cymarose sugar moiety. Exhibiting potent cytotoxic activity, particularly against sarcoma cells, this compound has garnered interest as a potential antineoplastic agent. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols, quantitative data, and visualizations of the underlying biological and experimental workflows.

Discovery and Producing Organism

This compound was discovered by Isono's group in 1981 as a secondary metabolite produced by the soil bacterium Streptomyces diastatochromogenes.[1] Members of the genus Streptomyces are renowned for their ability to produce a wide array of bioactive compounds, including many clinically important antibiotics. The discovery of this compound was prompted by its potent inhibitory effect on sarcoma cells in tissue culture, highlighting its potential as an anticancer drug.[1]

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces diastatochromogenes. While the originally reported yields were not extensively detailed in publicly available literature, optimization of fermentation parameters is crucial for maximizing the production of this complex secondary metabolite.

Experimental Protocol: Fermentation of Streptomyces diastatochromogenes

Objective: To cultivate Streptomyces diastatochromogenes for the production of this compound.

Materials:

  • Streptomyces diastatochromogenes strain

  • Seed culture medium (e.g., Tryptic Soy Broth or a complex medium containing yeast extract, malt (B15192052) extract, and glucose)

  • Production culture medium (A complex medium is generally used for antibiotic production by Streptomyces. A representative composition is provided in the table below.)

  • Sterile baffled flasks or a laboratory fermenter

  • Incubator shaker

  • Centrifuge

Procedure:

  • Inoculum Preparation: Aseptically inoculate a loopful of Streptomyces diastatochromogenes spores or mycelial fragments from a slant into a flask containing the seed culture medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm until a dense culture is obtained.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). The production is usually carried out in baffled flasks to ensure adequate aeration or in a controlled laboratory fermenter.

  • Fermentation Conditions: Incubate the production culture at 28-30°C for 5-7 days with vigorous shaking (200-250 rpm). Monitor the pH of the culture and maintain it in the range of 6.8-7.2.

  • Harvesting: After the fermentation period, harvest the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes) to separate the mycelial biomass from the supernatant. This compound is typically found in the mycelial cake.

Table 1: Representative Production Medium Composition for Streptomyces Fermentation

ComponentConcentration (g/L)
Glucose20.0
Soluble Starch10.0
Yeast Extract5.0
Peptone5.0
K2HPO41.0
MgSO4·7H2O0.5
CaCO32.0
Trace Elements Solution1.0 mL

Note: The optimal medium composition and fermentation parameters should be determined empirically for the specific strain of Streptomyces diastatochromogenes used.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process involving solvent extraction and chromatographic techniques.

Experimental Protocol: Extraction and Purification

Objective: To isolate and purify this compound from the mycelial biomass of Streptomyces diastatochromogenes.

Materials:

Procedure:

  • Extraction:

    • Extract the harvested mycelial cake repeatedly with methanol (e.g., 3 x 500 mL for every 100 g of wet biomass).

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator.

    • Suspend the resulting aqueous concentrate in water and extract with an equal volume of ethyl acetate.

    • Separate the ethyl acetate layer, which contains the crude this compound, and dry it over anhydrous sodium sulfate.

    • Evaporate the ethyl acetate to dryness to obtain the crude extract.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of chloroform (B151607) and methanol).

    • Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent such as hexane.

    • Elute the column with a stepwise or gradient of increasing polarity, for example, from hexane to ethyl acetate, followed by ethyl acetate to acetone or methanol mixtures.

    • Collect fractions and monitor the presence of this compound using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or analytical HPLC.

  • Final Purification by HPLC:

    • Pool the fractions containing this compound from the silica gel chromatography and concentrate them.

    • Subject the enriched fraction to preparative reversed-phase HPLC for final purification. A C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol.

    • Monitor the elution profile with a UV detector (this compound has a chromophore that absorbs in the UV range).

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

    • Lyophilize the pure fraction to obtain this compound as a white powder.

Structural Elucidation and Physicochemical Properties

The structure of this compound was determined by X-ray crystallography of its crystalline derivative.[1] It is a macrolide with the molecular formula C₄₇H₈₀O₁₆. Key structural features include a 22-membered lactone ring, a spiroketal system, and a cymarose sugar moiety attached via a glycosidic bond. The molecule possesses 21 stereocenters, contributing to its complexity.[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₄₇H₈₀O₁₆
Molecular Weight901.1 g/mol
AppearanceWhite crystalline powder
SolubilitySoluble in methanol, ethanol, ethyl acetate, and chloroform; sparingly soluble in water.

Biological Activity

Table 3: Reported Biological Activity of this compound

Cell LineActivityReference
Sarcoma cellsPotent inhibitor[1]

Note: Further studies are required to establish a detailed profile of this compound's anticancer activity, including IC50 values against a standard panel of cancer cell lines.

Biosynthesis of this compound

The biosynthesis of the this compound aglycone follows the polyketide pathway, a common route for the synthesis of macrolides in Streptomyces. Isotope labeling studies have shown that the carbon skeleton is assembled from:

The methoxy (B1213986) group on the cymarose sugar is derived from the S-methyl group of methionine.

Visualizations

Experimental Workflow

Cytovaricin_Discovery_and_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification strain Streptomyces diastatochromogenes inoculum Inoculum Preparation strain->inoculum fermentation Production Fermentation inoculum->fermentation harvest Harvesting (Centrifugation) fermentation->harvest mycelia Mycelial Biomass harvest->mycelia methanol_ext Methanol Extraction mycelia->methanol_ext ethyl_acetate_ext Ethyl Acetate Extraction methanol_ext->ethyl_acetate_ext crude_extract Crude this compound Extract ethyl_acetate_ext->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel hplc Preparative HPLC silica_gel->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Workflow for the discovery and isolation of this compound.

Biosynthetic Precursors

Cytovaricin_Biosynthesis_Precursors acetate Acetate (x9) pks Polyketide Synthase (PKS) acetate->pks propionate Propionate (x6) propionate->pks isobutyrate Isobutyrate (x1) isobutyrate->pks methionine S-Adenosyl Methionine methoxy Methoxy Group methionine->methoxy aglycone This compound Aglycone pks->aglycone glycosylation Glycosylation aglycone->glycosylation This compound This compound glycosylation->this compound cymarose Cymarose Moiety cymarose->glycosylation methoxy->cymarose

Caption: Precursor units for the biosynthesis of this compound.

Conclusion

This compound stands as a testament to the rich chemical diversity found within the Streptomyces genus. Its complex structure and potent biological activity make it an intriguing candidate for further investigation in the realm of anticancer drug discovery. The protocols and data presented in this guide offer a foundational resource for researchers seeking to explore the production, isolation, and therapeutic potential of this fascinating natural product. Further research is warranted to optimize fermentation yields, elucidate its precise mechanism of action, and conduct comprehensive preclinical and clinical evaluations.

References

A Novel Antibiotic Approach to Pancreatic Cancer: A Technical Whitepaper on the Synergistic Cytotoxicity of Minocycline and Sabutoclax

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide details the preclinical findings of a novel therapeutic strategy for pancreatic ductal adenocarcinoma (PDAC), a notoriously aggressive and treatment-resistant malignancy. Research has unveiled a potent synergistic relationship between the tetracycline (B611298) antibiotic, Minocycline, and the experimental BH3 mimetic, Sabutoclax. When used in combination, these agents induce robust, caspase-dependent apoptosis in pancreatic cancer cells through the targeted inhibition of the STAT3 signaling pathway. This document provides an in-depth overview of the mechanism of action, quantitative data from key experiments, detailed experimental protocols, and a visual representation of the involved signaling pathways and workflows for researchers, scientists, and drug development professionals.

Core Findings: Mechanism of Synergistic Cytotoxicity

The combination of Minocycline and Sabutoclax has demonstrated significant cytotoxic effects on pancreatic cancer cells that are not observed with either agent alone. Sabutoclax, a small molecule BH3 mimetic, functions by inhibiting the anti-apoptotic Bcl-2 family of proteins, which are frequently overexpressed in pancreatic cancers.[1][2] Minocycline, a synthetic tetracycline antibiotic, has shown modest anti-cancer activity on its own.[1]

The synergistic potency of this combination therapy is rooted in its ability to suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a critical role in tumor growth and development.[1][2] The cytotoxic effect of the Minocycline and Sabutoclax combination is dependent on the loss of phosphorylated STAT3.[3][4] This was confirmed by experiments where the reintroduction of activated STAT3 rescued cancer cells from the therapy's toxic effects.[1][2] The downstream result of STAT3 inhibition is the induction of mitochondria-mediated, caspase-dependent apoptosis.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro experiments demonstrating the efficacy of the Minocycline and Sabutoclax combination therapy on the MIA PaCa-2 pancreatic cancer cell line.

TreatmentCell Viability (% of Control)Cell Death (% of Total)Reference
Control100%~5%[5]
Sabutoclax (500 nM)~80%~10%[5]
Minocycline (50 µM)~90%~8%[5]
Sabutoclax (500 nM) + Minocycline (50 µM) ~20% ~60% (p < 0.0001) [5]

Table 1: Synergistic Effect on Cell Viability and Cell Death. Data derived from MTT proliferation assays and Trypan blue exclusion assays 48-72 hours post-treatment. The combination treatment shows a significant increase in cell death compared to individual treatments.

TreatmentCleaved PARP ExpressionCleaved Caspase-3 ExpressionCleaved Caspase-8 ExpressionReference
ControlBaselineBaselineBaseline[5]
Sabutoclax (500 nM)Slight IncreaseSlight IncreaseSlight Increase[5]
Minocycline (50 µM)Slight IncreaseSlight IncreaseSlight Increase[5]
Sabutoclax (500 nM) + Minocycline (50 µM) Strong Increase Strong Increase Strong Increase [5]

Table 2: Induction of Apoptotic Markers. Data from Western blot analysis 48 hours post-treatment. The combination treatment leads to a marked increase in the expression of key apoptotic proteins.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture

The human pancreatic cancer cell line MIA PaCa-2 was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Proliferation Assay
  • Seed MIA PaCa-2 cells in 96-well plates at a density of 1x10^4 cells per well and allow them to adhere overnight.[6]

  • Treat the cells with the indicated concentrations of Sabutoclax, Minocycline, or the combination in serum-free media.

  • Incubate the plates for 72 hours at 37°C.

  • Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[1][4]

  • Incubate for 3-4 hours at 37°C.[7][8]

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.[1]

Trypan Blue Exclusion Assay for Cell Death
  • Plate MIA PaCa-2 cells in 6-well plates and treat as described for the MTT assay for 48 hours.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan blue stain.

  • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Calculate the percentage of cell death as (number of blue cells / total number of cells) x 100.

Western Blot Analysis
  • Treat MIA PaCa-2 cells with Sabutoclax, Minocycline, or the combination for 48 hours.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]

  • Incubate the membrane overnight at 4°C with primary antibodies against cleaved PARP, cleaved caspase-3, cleaved caspase-8, p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin).[5][9][10]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) kit.[9]

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the experimental process and the molecular mechanisms underlying the synergistic cytotoxicity of Minocycline and Sabutoclax, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Experiments cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture MIA PaCa-2 Cell Culture treatment Treatment: - Sabutoclax - Minocycline - Combination cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt trypan Trypan Blue Assay (Cell Death) treatment->trypan western Western Blot (Apoptotic Markers) treatment->western quant_data Quantitative Data (Tables 1 & 2) mtt->quant_data trypan->quant_data pathway_analysis Mechanism Elucidation western->pathway_analysis

Caption: Experimental workflow for assessing the synergistic cytotoxicity of Minocycline and Sabutoclax.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Therapeutic Intervention cluster_apoptosis Apoptosis cytokine_receptor Cytokine Receptor (e.g., IL-6R) jak JAK cytokine_receptor->jak stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 (Active) stat3->p_stat3 stat3_dimer p-STAT3 Dimer p_stat3->stat3_dimer dimerizes dna DNA stat3_dimer->dna translocates to nucleus bcl2 Anti-apoptotic Bcl-2 proteins mitochondria Mitochondria bcl2->mitochondria Stabilizes gene_transcription Gene Transcription (Survival, Proliferation) dna->gene_transcription gene_transcription->bcl2 upregulates minocycline Minocycline minocycline->p_stat3 Inhibits sabutoclax Sabutoclax sabutoclax->bcl2 Inhibits caspases Caspase Activation mitochondria->caspases initiates cell_death Apoptotic Cell Death caspases->cell_death

Caption: The STAT3 signaling pathway and the inhibitory action of Minocycline and Sabutoclax.

References

A Technical Guide to Streptomyces diastatochromogenes: A Promising Producer of the Antineoplastic Agent Cytovaricin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Streptomyces diastatochromogenes is a soil-dwelling actinobacterium recognized for its capacity to produce a diverse array of secondary metabolites with significant biological activities. Among these is Cytovaricin, a complex macrolide antibiotic that has garnered interest for its potent antineoplastic properties.[1] This technical guide provides a comprehensive overview of S. diastatochromogenes as a production chassis for this compound. It covers the fundamental biology of the organism, the regulatory networks governing secondary metabolism, detailed experimental protocols for cultivation, extraction, and analysis, and quantitative data to inform research and development efforts. This document serves as a core resource for professionals seeking to harness the biosynthetic potential of this microorganism for therapeutic applications.

Introduction to Streptomyces diastatochromogenes

The genus Streptomyces is a cornerstone of natural product discovery, responsible for producing approximately two-thirds of all known microbial antibiotics. Streptomyces diastatochromogenes is a notable species within this genus, contributing a variety of bioactive compounds, including oligomycins, toyocamycin (B1682990), and the complex macrolide this compound.[2] First isolated in 1981, this compound is distinguished by its intricate 22-membered macrolide structure, which features a spiroketal, a glycoside unit, and 17 stereocenters.[1][3] Its potent inhibitory activity against sarcoma cells in tissue cultures underscores its potential as an antineoplastic drug, making its producing organism, S. diastatochromogenes, a subject of significant interest for biotechnological development.[1]

The life cycle of Streptomyces is complex, involving the germination of spores into a vegetative substrate mycelium, which then differentiates to form an aerial mycelium that ultimately undergoes septation to produce chains of spores.[4] This morphological differentiation is often tightly linked to the onset of secondary metabolite production, a process governed by intricate regulatory networks.

Biosynthesis and Regulatory Networks

While the specific biosynthetic gene cluster for this compound in S. diastatochromogenes has not been fully elucidated in published literature, its structure strongly indicates a polyketide origin. The biosynthesis is presumed to follow a Type I Polyketide Synthase (PKS) pathway, analogous to other complex macrolides produced by Streptomyces.[5]

Generalized Polyketide Synthesis

Type I PKS systems function as enzymatic assembly lines where a series of modules catalyze the iterative condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, to build the polyketide backbone. Each module is responsible for one cycle of elongation and may contain various domains (e.g., ketoreductase, dehydratase, enoylreductase) that modify the growing chain. Following the assembly of the polyketide chain, tailoring enzymes, such as cytochrome P450s, glycosyltransferases, and hydroxylases, modify the structure to yield the final bioactive molecule.[6]

G Generalized Workflow for this compound Production cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis & QC Strain S. diastatochromogenes Spore Stock Inoculum Inoculum Preparation Strain->Inoculum Fermentation Fermentation & Production Inoculum->Fermentation Harvest Harvest Culture Broth Fermentation->Harvest Centrifugation Extraction Solvent Extraction Harvest->Extraction Purification Chromatographic Purification Extraction->Purification Analysis HPLC / LC-MS Analysis Purification->Analysis Bioassay Bioactivity Assays Purification->Bioassay Product Purified this compound Analysis->Product

Figure 1: High-level experimental workflow.
Key Regulatory Pathways

The production of secondary metabolites in S. diastatochromogenes is controlled by global regulatory networks. While often studied in the context of other antibiotics like toyocamycin, these pathways likely exert control over this compound biosynthesis as well.

  • c-di-GMP Signaling: The secondary messenger bis-(3'-5')-cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) is a key regulator. In S. diastatochromogenes 1628, the diguanylate cyclase CdgB synthesizes c-di-GMP, which, in complex with the protein BldD, influences the expression of the master regulator AdpA.[4] AdpA, in turn, governs the expression of numerous genes related to both morphological differentiation and secondary metabolism.[4]

  • Stringent Response: The alarmone guanosine tetraphosphate (B8577671) (ppGpp) mediates the stringent response to nutrient limitation. In S. diastatochromogenes, ppGpp is crucial for activating the expression of antibiotic biosynthetic clusters, including those for toyocamycin and tetramycin (B1682769) P, while also regulating cell growth and antibiotic resistance.[7] A deficiency in ppGpp leads to a significant downregulation in antibiotic production.[7]

G c-di-GMP Signaling Cascade in S. diastatochromogenes CdgB Diguanylate Cyclase (CdgB) c_di_GMP c-di-GMP CdgB->c_di_GMP synthesizes BldD BldD c_di_GMP->BldD binds to AdpA AdpA Regulator BldD->AdpA positively regulates Toy_cluster Toyocamycin Gene Cluster AdpA->Toy_cluster activates Differentiation Morphological Differentiation AdpA->Differentiation controls Metabolism Secondary Metabolism (e.g., this compound) AdpA->Metabolism likely activates

Figure 2: Regulation of secondary metabolism.

Quantitative Data on Production

Direct quantitative yield data for this compound is scarce in public literature. However, data from studies on other metabolites produced by S. diastatochromogenes demonstrate the organism's high capacity for secondary metabolite production and its amenability to strain improvement.

Table 1: Fermentation Medium Composition

This table details a medium used for producing antifungal compounds from S. diastatochromogenes strain 1628.[8]

ComponentConcentration (g/L)
Soybean Meal40
Bran10
Soluble Starch20
FeCl₂1
CaCO₃5
NH₄NO₃3
KHSO₄3
Table 2: General Optimized Culture Conditions for Streptomyces spp.

Optimal conditions can vary but generally fall within these ranges for robust growth and antibiotic production.[9][10]

ParameterOptimal Range
Temperature28-35°C
Initial pH6.0-7.0
Incubation Period6-16 days
AerationShaking (180-250 rpm)
Carbon SourceStarch, Mannitol
Nitrogen SourcePeptone, Casein, Soybean Meal
Table 3: Impact of Genetic Modification on Toyocamycin Yield in S. diastatochromogenes

This data illustrates the potential for enhancing metabolite production through genetic strategies.

Strain / ModificationToyocamycin Yield (mg/L)Fold Increase vs. Wild-TypeReference
Wild-Type (1628)59.641.0x[11]
Overexpression of CdgB (O-cdgB)~326~5.5x[4]
Genome Shuffling (Round 1)443.97.4x[11]
Genome Shuffling (Final)1173.619.7x[12]

Experimental Protocols

Protocol for Cultivation and Fermentation

This protocol is adapted from methodologies for producing secondary metabolites from S. diastatochromogenes.[8][13]

  • Spore Suspension Preparation:

    • Grow S. diastatochromogenes on a suitable solid agar (B569324) medium (e.g., oatmeal agar) at 28°C for 4-6 days until sporulation is evident.[13]

    • Add 3 mL of sterile water to the plate and gently scrape the surface with a sterile loop to suspend the spores.

    • Filter the suspension through sterile cotton to remove mycelial fragments. Adjust the spore concentration as needed (e.g., 1.0 x 10⁶ conidia/mL).[8]

  • Inoculum Culture:

    • Inoculate 50 mL of a seed medium (e.g., Tryptic Soy Broth) in a 250 mL flask with the spore suspension.

    • Incubate at 28°C with shaking at 200 rpm for 72 hours.[13]

  • Production Fermentation:

    • Prepare the production medium (see Table 1) and sterilize.

    • Inoculate 60 mL of production medium in a 300 mL Erlenmeyer flask with 1 mL of the inoculum culture.[8]

    • Incubate the culture on a rotary shaker at 28°C and 180 rpm for 96 hours or longer, monitoring for production.[8]

Protocol for Extraction and Initial Purification

This protocol outlines a general method for recovering bioactive compounds from the fermentation broth.[8]

  • Harvesting: Centrifuge the fermentation culture at 5,000 rpm for 15 minutes to separate the supernatant (broth) from the mycelial biomass.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Extract the broth three times with an equal volume of n-butanol.

    • Combine the organic (n-butanol) phases.

  • Concentration: Concentrate the n-butanol extract under reduced pressure using a rotary evaporator to yield a crude extract.

  • Further Purification: The crude extract can be further purified using chromatographic techniques such as silica (B1680970) gel chromatography or preparative High-Performance Liquid Chromatography (HPLC), using solvent gradients optimized for this compound's polarity.

G General Extraction & Purification Workflow Broth Fermentation Broth (Supernatant + Mycelia) Centrifuge Centrifugation (5000 rpm, 15 min) Broth->Centrifuge Supernatant Supernatant (Contains this compound) Centrifuge->Supernatant Extraction Liquid-Liquid Extraction (with n-Butanol) Supernatant->Extraction Organic_Phase Combined Organic Phases Extraction->Organic_Phase Evaporation Rotary Evaporation Organic_Phase->Evaporation Crude Crude Extract Evaporation->Crude Chromatography Column Chromatography (e.g., Silica, Prep-HPLC) Crude->Chromatography Fractions Fraction Collection & Analysis Chromatography->Fractions Pure Purified this compound Fractions->Pure Bioassay-guided

Figure 3: Downstream processing workflow.
Protocol for Analytical Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method for quantifying this compound.

  • Sample Preparation: Dissolve a known mass of the crude or purified extract in a suitable solvent (e.g., methanol, acetonitrile). Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both often containing 0.1% formic acid to improve peak shape. The specific gradient must be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the chromophore of this compound, or Mass Spectrometry (MS) for higher sensitivity and specificity.[14][15]

  • Quantification: Generate a standard curve by injecting known concentrations of a purified this compound standard. Calculate the concentration in the unknown samples by comparing their peak areas to the standard curve.[16]

Conclusion and Future Outlook

Streptomyces diastatochromogenes stands out as a robust and versatile platform for producing complex, high-value secondary metabolites. Its production of the antineoplastic agent this compound presents a significant opportunity for therapeutic development. While detailed information on this compound biosynthesis is still emerging, the organism's well-characterized regulatory networks and its proven amenability to genetic and process engineering provide a solid foundation for future work.

Key future research directions should include:

  • Identification and Characterization of the this compound Biosynthetic Gene Cluster: This is essential for understanding the biosynthetic pathway and enabling targeted genetic engineering.

  • Metabolic Engineering: Leveraging knowledge of regulatory pathways (e.g., AdpA, ppGpp) and precursor supply to rationally engineer strains for enhanced this compound yield.

  • Fermentation Process Optimization: Systematic optimization of medium components, pH, temperature, and aeration to maximize productivity at scale.

By integrating these approaches, researchers and drug developers can unlock the full potential of S. diastatochromogenes as a reliable and efficient source of this compound.

References

Foundational Research on Cytovaricin's Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytovaricin, a macrolide antibiotic isolated from Streptomyces diastatochromogenes, has demonstrated potent inhibitory activity against sarcoma cells in tissue culture, marking it as a promising candidate for antineoplastic drug development. Biogenetically related to the oligomycin (B223565) and rutamycin family of antibiotics, this compound's mechanism of action is hypothesized to involve the inhibition of mitochondrial ATP synthase, a critical enzyme for cellular energy production. This disruption of oxidative phosphorylation is thought to lead to a cascade of events culminating in cancer cell death. This technical guide provides a comprehensive overview of the foundational research into this compound's mechanism of action, including hypothesized signaling pathways, detailed experimental protocols for its investigation, and a framework for presenting quantitative data.

Hypothesized Mechanism of Action

Based on its structural similarity to well-characterized inhibitors like oligomycin and rutamycin, the primary mechanism of action for this compound is proposed to be the inhibition of the F₀ subunit of mitochondrial H+-ATP synthase. This enzyme is essential for the final step of oxidative phosphorylation, where the electrochemical gradient generated by the electron transport chain is used to synthesize ATP.

By binding to the F₀ proton channel, this compound is thought to physically block the passage of protons, thereby uncoupling the proton motive force from ATP synthesis. This leads to a rapid depletion of cellular ATP levels, particularly in highly metabolic cancer cells, and a concurrent increase in mitochondrial membrane potential. The sustained disruption of cellular bioenergetics is hypothesized to trigger downstream signaling pathways leading to apoptosis.

Signaling Pathway Diagram

Cytovaricin_Mechanism cluster_mitochondrion Mitochondrion cluster_cell Cancer Cell ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (ΔΨm) ETC->H_gradient Pumps H⁺ ATP_synthase F₀F₁ ATP Synthase H_gradient->ATP_synthase Drives ROS Increased ROS H_gradient->ROS Dysfunction leads to ATP ATP ATP_synthase->ATP Synthesizes ATP_depletion ATP Depletion ATP_synthase->ATP_depletion Leads to This compound This compound This compound->ATP_synthase Inhibits F₀ subunit Caspase_activation Caspase Activation ATP_depletion->Caspase_activation ROS->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis MTT_Assay_Workflow A 1. Seed sarcoma cells in 96-well plates B 2. Incubate for 24h (cell adherence) A->B C 3. Treat with serial dilutions of this compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent D->E F 6. Incubate for 3-4h (formazan formation) E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC₅₀ values H->I Apoptosis_Assay_Workflow A 1. Treat cells with This compound for 24-48h B 2. Harvest and wash cells with PBS A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate for 15 min in the dark D->E F 6. Analyze by flow cytometry E->F G 7. Quantify cell populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) F->G

Preliminary Investigation into the Antimicrobial Spectrum of Cytovaricin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytovaricin, a complex macrolide antibiotic isolated from Streptomyces diastatochromogenes, has been noted for its potential as an antineoplastic agent.[1] While its classification as an anti-bacterial agent is established, a comprehensive public database on its specific antimicrobial spectrum remains largely unavailable.[2][3] This technical guide provides a framework for the preliminary investigation of this compound's antimicrobial properties. It outlines detailed experimental protocols for determining its spectrum of activity, summarizes the known information, and presents antimicrobial data for the structurally related compounds, oligomycin (B223565) and rutamycin, for comparative analysis. Furthermore, this guide includes visualizations of key experimental workflows and the general mechanism of action for macrolide antibiotics to aid researchers in designing and interpreting their own investigations into this compound.

Introduction to this compound

This compound is a macrolide antibiotic with a complex structure that was first isolated in 1981.[1] Macrolides are a class of antibiotics that are known to be protein synthesis inhibitors and can have a broad spectrum of activity against both Gram-positive and some Gram-negative bacteria.[4] While the primary research focus on this compound has been its antineoplastic properties, its inherent classification as an antibacterial agent warrants a thorough investigation of its antimicrobial spectrum to explore its potential as an infectious disease therapeutic.[1][2]

Quantitative Data on Antimicrobial Activity

It is crucial to note that the following data is for comparative purposes only and does not represent the antimicrobial spectrum of this compound.

Table 1: Antimicrobial Spectrum of Oligomycin

MicroorganismTypeMinimum Inhibitory Concentration (MIC)Reference
Aspergillus nigerFungusData indicates potency, specific MIC not cited[4]
Candida spp.FungusData indicates potency, specific MIC not cited[4]
Filamentous fungiFungusData indicates potency, specific MIC not cited[4]
Streptomyces fradiaeGram-positive bacteriumActivity noted, but decreased compared to Oligomycin A[4]

Table 2: Antifungal Spectrum of Rutamycin

MicroorganismTypeMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Candida albicansFungus1.56[2]
Saccharomyces cerevisiaeFungus0.78[2]
Aspergillus nigerFungus3.12[2]
Penicillium notatumFungus6.25[2]
Trichophyton mentagrophytesFungus0.39[2]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial spectrum of a compound like this compound. These are standard, widely accepted protocols in microbiology.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a gradient of this compound concentrations.

  • Inoculation: Prepare a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL). Add 10 µL of this inoculum to each well, except for the sterility control wells.

  • Controls: Include a positive control (broth and inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubation: Cover the plates and incubate at the appropriate temperature and duration for the test organism (e.g., 35°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.

Agar (B569324) Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Petri dishes containing appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Sterile swabs

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

  • Calipers or ruler

Procedure:

  • Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a uniform lawn of bacteria.

  • Disk Application: Aseptically apply paper disks impregnated with a known amount of this compound onto the surface of the agar. Gently press the disks to ensure complete contact with the agar.

  • Controls: Place a blank disk (impregnated with the solvent used to dissolve this compound) on the agar as a negative control. Standard antibiotic disks can be used as positive controls.

  • Incubation: Invert the plates and incubate at the appropriate temperature and duration.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualization of Pathways and Workflows

General Mechanism of Action for Macrolide Antibiotics

Macrolide antibiotics, the class to which this compound belongs, typically exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, blocking the exit tunnel for the nascent polypeptide chain. This action is generally bacteriostatic but can be bactericidal at higher concentrations.

macrolide_mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Macrolide This compound (Macrolide) Binding Binds to 50S Subunit Macrolide->Binding Binding->50S_subunit Blockage Blocks Polypeptide Exit Tunnel Binding->Blockage Inhibition Inhibition of Protein Synthesis Blockage->Inhibition Effect Bacteriostatic/ Bactericidal Effect Inhibition->Effect

Caption: General mechanism of action for macrolide antibiotics like this compound.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial spectrum of a test compound like this compound.

antimicrobial_workflow Start Start: Obtain This compound Compound PrepareStock Prepare Stock Solution of Known Concentration Start->PrepareStock MIC_Test Perform Broth Microdilution (MIC Assay) PrepareStock->MIC_Test Disk_Test Perform Agar Disk Diffusion Assay PrepareStock->Disk_Test SelectOrganisms Select Panel of Test Microorganisms (Bacteria & Fungi) SelectOrganisms->MIC_Test SelectOrganisms->Disk_Test Incubate Incubate under Appropriate Conditions MIC_Test->Incubate Disk_Test->Incubate ReadResults Read and Record Results (MIC values, Zone Diameters) Incubate->ReadResults AnalyzeData Analyze Data and Determine Antimicrobial Spectrum ReadResults->AnalyzeData End End: Report Findings AnalyzeData->End

Caption: Workflow for antimicrobial susceptibility testing of this compound.

Conclusion and Future Directions

The preliminary investigation into the antimicrobial spectrum of this compound is an essential step in evaluating its potential as a therapeutic agent for infectious diseases. While direct quantitative data is currently lacking in publicly accessible literature, the established protocols and comparative data from related compounds provided in this guide offer a solid foundation for researchers to initiate their own studies. Future research should focus on performing comprehensive MIC and disk diffusion testing against a wide range of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Elucidating the precise molecular interactions of this compound with the bacterial ribosome will also be critical in understanding its specific mechanism of action and potential for overcoming existing macrolide resistance mechanisms.

References

Unveiling the Architecture of a Potent Macrolide: The Structural Elucidation of Cytovaricin via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This in-depth guide explores the seminal work on the structural determination of Cytovaricin, a complex macrolide antibiotic, through the powerful technique of single-crystal X-ray crystallography. The precise three-dimensional arrangement of atoms within this compound, first reported in 1983, was pivotal in understanding its unique chemical nature and provided a foundational blueprint for subsequent total synthesis efforts and biological investigations. This document serves as a technical resource, detailing the experimental protocols of the era and presenting the key crystallographic data that unveiled the intricate structure of this potent natural product.

Introduction

This compound, isolated from a culture of Streptomyces diastatochromogenes, is a macrolide antibiotic that exhibits significant cytotoxic activity against various eukaryotic cells, including Yoshida sarcoma cells.[1][2] Its complex molecular structure, featuring a 22-membered macrolide ring, 17 stereocenters, a spiroketal system, and a glycosidically linked deoxysugar, presented a formidable challenge for structural elucidation in the early 1980s.[1][2] The definitive determination of its intricate architecture was achieved through single-crystal X-ray diffraction analysis, a testament to the power of this technique in unraveling the complexities of natural products.[1]

This guide revisits the original crystallographic study, presenting the data and methodologies in a clear, structured format for contemporary researchers. Understanding the foundational structural work on this compound is crucial for medicinal chemists and drug development professionals seeking to design novel analogs or leverage its unique structural motifs for therapeutic applications.

Crystallographic Data Summary

The pivotal X-ray crystallographic analysis of this compound was performed on a single crystal grown from an acetonitrile (B52724) solution, which resulted in a co-crystal of this compound and one molecule of acetonitrile.[1] The key quantitative data from this seminal study are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound-Acetonitrile (1:1)
ParameterValue
Empirical FormulaC47H80O16 · C2H3N
Formula Weight942.17
Crystal SystemMonoclinic
Space GroupP2₁
a13.530(5) Å
b16.901(4) Å
c11.632(4) Å
β93.35(3)°
Volume2655(2) ų
Z2
Calculated Density (Dx)1.178 Mg m⁻³
RadiationMo Kα (λ = 0.71073 Å)
Temperature296 K
Final R-factor4.9%
Reflections Collected2812

Data sourced from Sakurai, T., Kihara, T., & Isono, K. (1983). Structure of this compound-acetonitrile (1:1), C47H80O16.C2H3N. Acta Crystallographica Section C, 39(2), 295-297.[1]

Experimental Protocols

The following sections provide a detailed description of the methodologies employed in the original structural elucidation of this compound, reflecting the common practices of small-molecule X-ray crystallography in the early 1980s.

Crystallization

The initial and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. For this compound, single crystals suitable for diffraction experiments were obtained from an acetonitrile solution.[1]

Protocol for Crystallization (Vapor Diffusion Method - A Representative Protocol of the Era):

  • Sample Preparation: A supersaturated solution of purified this compound was prepared in a suitable solvent system. In the original study, acetonitrile was the solvent from which the crystals were grown.[1]

  • Crystallization Setup: A common method of the time was the hanging drop or sitting drop vapor diffusion technique.

    • A small drop (a few microliters) of the this compound solution was placed on a siliconized glass coverslip (for hanging drop) or on a bridge in a sealed well (for sitting drop).

    • The well of the crystallization plate contained a larger volume of a precipitating agent (a solvent in which this compound is less soluble).

  • Equilibration: The sealed chamber was left undisturbed. The solvent from the drop slowly vaporized and equilibrated with the reservoir, gradually increasing the concentration of this compound in the drop.

  • Crystal Growth: Over time, as the solution in the drop reached a state of supersaturation, nucleation occurred, leading to the growth of single crystals. For this compound, colorless crystals with dimensions of approximately 0.3 x 0.4 x 0.4 mm were obtained.[1]

Data Collection

Once a suitable crystal was obtained, it was mounted and subjected to X-ray diffraction to collect the data necessary for structure determination.

Protocol for X-ray Diffraction Data Collection:

  • Crystal Mounting: A single crystal of this compound-acetonitrile was mounted on a glass fiber.

  • Diffractometer: Data was collected on a Rigaku automated four-circle diffractometer.[1]

  • X-ray Source: Graphite-monochromatized Molybdenum Kα radiation (λ = 0.71073 Å) was used as the X-ray source.[1]

  • Data Collection Strategy: The crystal was rotated in the X-ray beam, and the diffraction pattern (the positions and intensities of the diffracted X-ray spots) was recorded. A total of 2812 independent reflections were measured.[1]

  • Temperature: The data collection was performed at room temperature (296 K).[1]

Structure Solution and Refinement

The collected diffraction data were then used to solve the crystal structure and refine the atomic positions.

Protocol for Structure Solution and Refinement:

  • Structure Solution: The initial phases of the structure factors were determined using direct methods, a common approach for small molecules. The positions of the non-hydrogen atoms were located from the initial electron density map.

  • Structure Refinement: The atomic coordinates and thermal parameters were refined using a least-squares minimization procedure. The refinement was carried out using the UNICS III program system on a FACOM 230-75 computer.[1]

  • Final Model: The refinement converged to a final R-factor of 4.9%, indicating a good agreement between the observed and calculated structure factors.[1] The absolute configuration of the molecule was determined by chemical means through the isolation of D-cymarose after acid hydrolysis.[1]

Visualizations

The following diagrams illustrate the logical workflow of the structural elucidation of this compound by X-ray crystallography.

experimental_workflow cluster_sample_prep Sample Preparation cluster_crystallization Crystallization cluster_data_collection X-ray Data Collection cluster_structure_solution Structure Determination cluster_result Final Result Isolation Isolation of this compound from Streptomyces sp. Purification Purification of this compound Isolation->Purification Dissolution Dissolution in Acetonitrile Purification->Dissolution Crystal_Growth Single Crystal Growth (Vapor Diffusion) Dissolution->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffraction X-ray Diffraction (Four-Circle Diffractometer) Mounting->Diffraction Data_Recording Recording of Diffraction Intensities Diffraction->Data_Recording Direct_Methods Structure Solution (Direct Methods) Data_Recording->Direct_Methods Refinement Structure Refinement (Least-Squares) Direct_Methods->Refinement Validation Model Validation (R-factor = 4.9%) Refinement->Validation Final_Structure 3D Structure of This compound Validation->Final_Structure

Caption: Experimental workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound by X-ray crystallography in 1983 was a significant achievement in natural product chemistry.[1] The detailed three-dimensional structure provided by this analysis not only confirmed the complex and unique architecture of this macrolide but also paved the way for its total synthesis and further investigation into its biological mechanism of action. This technical guide provides a comprehensive overview of the crystallographic data and the experimental protocols that were instrumental in revealing the molecular secrets of this compound, offering valuable insights for today's researchers in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Cytovaricin Extraction from Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytovaricin is a macrolide antibiotic produced by the bacterium Streptomyces diastatochromogenes. It exhibits significant biological activity, making it a compound of interest for further research and development. These application notes provide a comprehensive overview of the protocols for the extraction and purification of this compound from bacterial culture. Due to the limited availability of a detailed, publicly accessible protocol for this compound, the following procedures are based on established methods for the extraction of similar macrolide antibiotics from Streptomyces species.

Data Presentation

The following table represents illustrative data for a typical this compound extraction and purification process. Please note that these values are representative and actual yields may vary depending on the specific fermentation conditions and extraction efficiency.

ParameterValueUnitNotes
Culture Volume10LFermentation of S. diastatochromogenes
Wet Cell Biomass250gHarvested by centrifugation
Crude Extract (from Biomass)5.2gAfter solvent extraction and evaporation
Crude Extract (from Supernatant)1.8gAfter solvent extraction and evaporation
Total Crude Extract7.0gCombined extracts
Partially Purified Fraction1.5gAfter initial Silica (B1680970) Gel Chromatography
Final Purified this compound 150 mg After Preparative HPLC
Overall Yield 1.5 % (of total crude extract) Illustrative value
Purity>95%Determined by HPLC analysis

Experimental Protocols

Fermentation of Streptomyces diastatochromogenes

Objective: To cultivate S. diastatochromogenes under conditions optimized for this compound production.

Materials:

  • Streptomyces diastatochromogenes culture

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production culture medium (e.g., a complex medium containing glucose, soybean meal, yeast extract, and mineral salts)

  • Shaker incubator

  • Fermenter (for large-scale production)

Protocol:

  • Inoculate a suitable seed culture medium with S. diastatochromogenes from a stock culture.

  • Incubate the seed culture at 28-30°C for 48-72 hours with agitation (200-250 rpm).

  • Transfer the seed culture to the production medium at a 5-10% (v/v) inoculation rate.

  • Incubate the production culture at 28-30°C for 7-10 days with controlled aeration and agitation. Monitor pH and nutrient levels throughout the fermentation.

Extraction of Crude this compound

Objective: To extract this compound from the fermentation broth (both biomass and supernatant).

Materials:

  • Fermentation broth

  • Centrifuge

  • Ethyl acetate (B1210297) (or other suitable organic solvent like n-butanol)

  • Rotary evaporator

  • Ultrasonic bath (optional)

Protocol:

  • Harvest the fermentation broth and separate the mycelial biomass from the supernatant by centrifugation (e.g., 8,000 x g for 20 minutes).

  • Biomass Extraction: a. Resuspend the wet biomass in ethyl acetate (e.g., 1:3 w/v). b. Homogenize the suspension and agitate for 2-4 hours at room temperature. Sonication can be used to enhance cell lysis and extraction. c. Separate the solvent layer containing the extract from the biomass debris by filtration or centrifugation. d. Repeat the extraction process on the biomass 2-3 times to maximize yield. e. Pool the ethyl acetate extracts.

  • Supernatant Extraction: a. Perform a liquid-liquid extraction on the supernatant using an equal volume of ethyl acetate. b. Mix vigorously and allow the phases to separate. c. Collect the organic (upper) layer. d. Repeat the extraction 2-3 times. e. Pool the ethyl acetate extracts.

  • Combine the pooled extracts from the biomass and supernatant.

  • Concentrate the combined organic extract in vacuo using a rotary evaporator to obtain the crude extract.

Purification of this compound

Objective: To purify this compound from the crude extract using chromatographic techniques.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Solvent system for column chromatography (e.g., a gradient of chloroform (B151607) and methanol)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase column

  • Solvent system for HPLC (e.g., a gradient of acetonitrile (B52724) and water)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Protocol:

A. Silica Gel Column Chromatography (Initial Purification):

  • Prepare a silica gel column with a suitable non-polar solvent (e.g., hexane (B92381) or chloroform).

  • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

  • Load the dissolved extract onto the column.

  • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).

  • Collect fractions and monitor the separation using TLC.

  • Pool the fractions containing the compound of interest (identified by its Rf value on TLC).

  • Evaporate the solvent from the pooled fractions to obtain a partially purified this compound fraction.

B. Preparative HPLC (Final Purification):

  • Dissolve the partially purified fraction in a suitable solvent compatible with the HPLC mobile phase.

  • Inject the sample onto a C18 reverse-phase preparative HPLC column.

  • Elute with a gradient of acetonitrile in water. The specific gradient will need to be optimized based on analytical HPLC runs.

  • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

  • Confirm the purity of the final product using analytical HPLC and characterize its structure using spectroscopic methods (e.g., MS and NMR).

Visualizations

Experimental Workflow for this compound Extraction and Purification

Cytovaricin_Extraction_Workflow Fermentation 1. Fermentation of S. diastatochromogenes Harvesting 2. Harvesting & Centrifugation Fermentation->Harvesting Biomass Biomass Harvesting->Biomass Supernatant Supernatant Harvesting->Supernatant Biomass_Extraction 3a. Solvent Extraction (Ethyl Acetate) Biomass->Biomass_Extraction Supernatant_Extraction 3b. Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Supernatant_Extraction Combine_Extracts 4. Combine Extracts Biomass_Extraction->Combine_Extracts Supernatant_Extraction->Combine_Extracts Concentration 5. Concentration (Rotary Evaporator) Combine_Extracts->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Silica_Chromatography 6. Silica Gel Column Chromatography Crude_Extract->Silica_Chromatography Partially_Purified Partially Purified Fraction Silica_Chromatography->Partially_Purified Prep_HPLC 7. Preparative HPLC Partially_Purified->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Analysis 8. Purity & Structural Analysis Pure_this compound->Analysis Streptomyces_Secondary_Metabolism_Pathway Environmental_Signals Environmental & Nutritional Signals (e.g., Nutrient Limitation, Stress) Global_Regulators Global Regulatory Proteins Environmental_Signals->Global_Regulators Pathway_Specific_Regulators Pathway-Specific Activator Proteins Global_Regulators->Pathway_Specific_Regulators Biosynthetic_Genes This compound Biosynthetic Gene Cluster Pathway_Specific_Regulators->Biosynthetic_Genes Transcriptional Activation Enzymes Biosynthetic Enzymes Biosynthetic_Genes->Enzymes Translation Precursor_Metabolism Primary Metabolism (Precursor Supply) Precursor_Metabolism->Enzymes Substrates Cytovaricin_Production This compound Production Enzymes->Cytovaricin_Production

Application Notes and Protocols for Macrolactonization in the Total Synthesis of Cytovaricin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the macrolactonization techniques employed in the total synthesis of Cytovaricin, a complex macrolide with significant antineoplastic activity. The focus is on the highly efficient method utilized in the landmark total synthesis by Evans and coworkers, alongside a discussion of other relevant macrolactonization strategies in the context of complex natural product synthesis.

Introduction to Macrolactonization in Natural Product Synthesis

Macrolactonization, the intramolecular esterification to form a large cyclic ester, is a critical and often challenging step in the total synthesis of many complex natural products, including macrolide antibiotics like this compound. The formation of a medium to large-sized ring is entropically disfavored, requiring specific reagents and reaction conditions to promote the desired intramolecular cyclization over competing intermolecular oligomerization.

Several methods have been developed to facilitate this transformation, each with its own advantages and substrate scope. Commonly employed techniques include:

  • Yamaguchi Macrolactonization: This method utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640), which is then cyclized in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).

  • Shiina Macrolactonization: This technique employs an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a dehydrating condensation agent, often in the presence of a nucleophilic or acidic catalyst.

  • Corey-Nicolaou Macrolactonization: This protocol involves the activation of the carboxylic acid as a 2-pyridinethiol ester, which then undergoes cyclization at high dilution.

  • Steglich Esterification and Keck-Boden Macrolactonization: This approach uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a nucleophilic catalyst like DMAP. The Keck-Boden modification involves the addition of a proton source, such as DMAP-HCl, to suppress side reactions.

Macrolactonization in the Total Synthesis of this compound by Evans et al.

The first total synthesis of this compound was a landmark achievement by David A. Evans and his research group.[1] Their convergent strategy involved the synthesis of two complex fragments, a spiroketal subunit and a polyol glycoside subunit, which were coupled via a Julia-Lythgoe olefination.[2] The final ring-closing step to form the 22-membered macrolactone was a crucial transformation.

For the macrolactonization of the this compound seco-acid, the Evans group employed a highly effective protocol that resulted in a remarkable 92% yield of the desired macrolactone.[2] Initial attempts with other methods, such as the Mukaiyama protocol, were unsuccessful.[3] The successful cyclization was achieved using the Keck-Boden macrolactonization conditions, which involve the use of N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP).[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the macrolactonization step in the Evans synthesis of this compound.

ParameterValueReference
Yield 92%[2]
Method Keck-Boden (DCC/DMAP)[3]
Ring Size 22-membered[4]
Substrate This compound seco-acid[2]

Experimental Protocols

While the seminal publication by Evans et al. in the Journal of the American Chemical Society reports the high yield of the macrolactonization, it does not provide a detailed experimental procedure within the main text.[5] Based on the reported use of the Keck-Boden protocol for a complex macrolide, the following represents a detailed, representative methodology for this key transformation. This protocol is based on established procedures for DCC/DMAP-mediated macrolactonization of complex seco-acids under high-dilution conditions.

Protocol: Keck-Boden Macrolactonization of a Complex Seco-Acid

Objective: To effect the intramolecular cyclization of a hydroxy acid (seco-acid) to form a macrolactone using DCC and DMAP under high-dilution conditions.

Materials:

  • Seco-acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous, degassed toluene (B28343) (or other suitable non-polar solvent)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Syringe pump

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Seco-Acid Solution:

    • Dissolve the seco-acid (1.0 equivalent) in a suitable volume of anhydrous, degassed toluene to create a dilute solution (e.g., 0.001 M). The use of high dilution is critical to favor the intramolecular reaction.

  • Preparation of the Reaction Vessel:

    • In a separate, large reaction flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), add a significant volume of anhydrous, degassed toluene.

    • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.5 - 2.0 equivalents) and 4-(dimethylamino)pyridine (DMAP, 2.0 - 3.0 equivalents) to the toluene.

    • Heat the mixture to a gentle reflux (or the desired reaction temperature, typically between room temperature and reflux).

  • Slow Addition of the Seco-Acid:

    • Using a syringe pump, add the solution of the seco-acid to the refluxing solution of DCC and DMAP over an extended period (e.g., 4-12 hours). A slow addition rate is crucial to maintain high dilution conditions and minimize intermolecular side reactions.

  • Reaction Monitoring:

    • After the addition is complete, continue to stir the reaction mixture at the same temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite® to remove the DCU.

    • Wash the filter cake with dichloromethane (DCM).

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Dissolve the residue in DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude macrolactone by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate (B1210297) gradient) to afford the pure product.

Visualizing the Macrolactonization Workflow

The following diagrams illustrate the logical workflow of the macrolactonization process and the proposed mechanism of the DCC/DMAP-mediated esterification.

Macrolactonization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Seco_Acid_Sol Prepare Dilute Seco-Acid Solution Slow_Addition Slow Addition of Seco-Acid via Syringe Pump Seco_Acid_Sol->Slow_Addition Reagent_Sol Prepare DCC/DMAP Solution in Toluene Reagent_Sol->Slow_Addition Reflux Maintain High Temperature (Reflux) Slow_Addition->Reflux Monitoring Monitor Reaction Progress (TLC/LC-MS) Reflux->Monitoring Filter_DCU Filter to Remove DCU Monitoring->Filter_DCU Extraction Aqueous Work-up Filter_DCU->Extraction Purification Column Chromatography Extraction->Purification Product Pure Macrolactone Purification->Product

Caption: Workflow for Keck-Boden Macrolactonization.

DCC_DMAP_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_cyclization Intramolecular Cyclization Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC Acyl_Pyridinium N-Acylpyridinium Ion (Highly Reactive) O_Acylisourea->Acyl_Pyridinium + DMAP Macrolactone Macrolactone O_Acylisourea->Macrolactone + -OH (uncatalyzed, slower) DMAP DMAP Acyl_Pyridinium->Macrolactone + Intramolecular -OH Attack Alcohol -OH DCU DCU (Byproduct)

Caption: Proposed Mechanism of DCC/DMAP-Mediated Macrolactonization.

Conclusion

The successful macrolactonization in the total synthesis of this compound by Evans and coworkers highlights the power of the Keck-Boden protocol for the formation of large, complex macrolide rings. The high yield achieved in this critical step was instrumental to the overall success of the synthesis. These application notes provide researchers with a detailed understanding of this key transformation and a practical protocol for its implementation in the synthesis of other complex macrolactones. Careful control of reaction conditions, particularly high dilution, is paramount to achieving high yields in macrolactonization reactions.

References

Cytovaricin: A Potential Investigational Tool for Sarcoma Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Cytovaricin is a complex polyether antibiotic that has been primarily investigated for its antimicrobial properties. However, the potential of this compound as a tool for studying cancer cell biology, particularly in sarcomas, remains largely unexplored. This document provides a theoretical framework and detailed protocols for researchers interested in investigating the effects of this compound on sarcoma cells. The proposed experiments are based on the common mechanisms of action of other anti-tumor antibiotics and are designed to elucidate this compound's potential as a cytotoxic agent and to identify the cellular pathways it may modulate.

Hypothesized Mechanism of Action

Based on the activities of similar complex natural products, it is hypothesized that this compound may exert anti-sarcoma effects through the induction of programmed cell death (apoptosis) and interference with key cellular signaling pathways that are often dysregulated in cancer. Potential mechanisms include:

  • Induction of DNA Damage: Like many anti-tumor antibiotics, this compound may directly or indirectly cause DNA damage, leading to cell cycle arrest and apoptosis.

  • Mitochondrial Dysfunction: The compound could disrupt mitochondrial function, leading to the release of pro-apoptotic factors.

  • Modulation of Signaling Pathways: this compound might interfere with critical pro-survival signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently activated in sarcomas.

Data Presentation

As there is no published data on this compound's effects on sarcoma cells, the following table is a template for researchers to populate with their experimental findings.

Table 1: In Vitro Efficacy of this compound on Sarcoma Cell Lines

Sarcoma Cell LineHistological SubtypeThis compound IC50 (µM) at 72hKey Observations (e.g., Morphological Changes, Apoptosis Induction)
e.g., HT-1080FibrosarcomaData to be determinedData to be determined
e.g., U-2 OSOsteosarcomaData to be determinedData to be determined
e.g., SW-872LiposarcomaData to be determinedData to be determined

Experimental Protocols

The following are detailed protocols that can be adapted to study the effects of this compound on various sarcoma cell lines.

Protocol 1: Sarcoma Cell Culture
  • Cell Line Maintenance:

    • Culture sarcoma cell lines (e.g., HT-1080, U-2 OS, SW-872) in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells upon reaching 80-90% confluency using Trypsin-EDTA.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed sarcoma cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Replace the medium in each well with 100 µL of the respective this compound dilutions. Include a vehicle control (medium with DMSO).

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Protocol 3: Western Blot Analysis for Apoptosis and Signaling Pathways
  • Cell Lysis:

    • Seed sarcoma cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include:

      • Apoptosis markers: Cleaved Caspase-3, PARP, Bcl-2, Bax.

      • Signaling pathway markers: phospho-Akt (Ser473), Akt, phospho-mTOR (Ser2448), mTOR, phospho-ERK1/2 (Thr202/Tyr204), ERK1/2.

      • Loading control: GAPDH or β-actin.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Perform densitometric analysis to quantify protein expression levels relative to the loading control.

Visualizations

The following diagrams illustrate the hypothesized signaling pathways that may be affected by this compound and a general experimental workflow for its investigation.

G cluster_0 Hypothesized this compound Action on PI3K/Akt/mTOR Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

G cluster_1 Experimental Workflow for Investigating this compound in Sarcoma Cells Start Sarcoma Cell Culture Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability WesternBlot Western Blot Analysis (Apoptosis & Signaling) Treatment->WesternBlot IC50 Determine IC50 Viability->IC50 IC50->WesternBlot Guide Concentration Selection Analysis Data Analysis & Interpretation WesternBlot->Analysis

Caption: General workflow for studying this compound's effects on sarcoma cells.

These protocols and conceptual frameworks provide a starting point for the systematic evaluation of this compound as a potential tool for sarcoma research. The results of these experiments will be crucial in determining its mechanism of action and its potential for further development as an anti-sarcoma agent.

Application Notes and Protocols for the Development of Cytovaricin Derivatives with Enhanced Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytovaricin is a complex macrolide antibiotic isolated from Streptomyces diastatochromogenes.[1] It has demonstrated potent antineoplastic properties, making it a promising candidate for cancer chemotherapy.[1] this compound belongs to the oligomycin (B223565)/rutamycin family of antibiotics, which are known inhibitors of mitochondrial F1Fo-ATP synthase.[1][2] Inhibition of this enzyme disrupts cellular energy metabolism, leading to apoptosis in cancer cells. The development of this compound derivatives is a key strategy to enhance its therapeutic index, improve its pharmacokinetic properties, and overcome potential resistance mechanisms.

These application notes provide a framework for the rational design, synthesis, and evaluation of novel this compound derivatives with enhanced anticancer activity. Due to the limited public data on specific this compound derivatives, this document leverages findings from the closely related and structurally similar macrolide, oligomycin A, as a predictive model for derivatization strategies and expected outcomes.

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by inhibiting the F0 subunit of mitochondrial ATP synthase, which blocks proton translocation and disrupts the bioenergetic metabolism of the cell.[2][3] This leads to a decrease in cellular ATP levels, an increase in reactive oxygen species (ROS), and the induction of the intrinsic (mitochondrial) pathway of apoptosis.[4][5]

Signaling Pathway of this compound-Induced Apoptosis

Cytovaricin_Apoptosis_Pathway cluster_mito Mitochondrial Events This compound This compound Derivative ATP_Synthase Mitochondrial F1Fo-ATP Synthase This compound->ATP_Synthase Inhibition ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion ROS Increased ROS ATP_Synthase->ROS Mitochondrion Mitochondrion MMP Loss of Mitochondrial Membrane Potential ATP_Depletion->MMP ROS->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Apaf1 Apaf-1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Forms Apoptosome Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax Bax/Bak Activation Bax->MMP Bcl2 Bcl-2/Bcl-xL Inhibition Bcl2->Bax

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Strategies for Developing this compound Derivatives

Based on the structure-activity relationship (SAR) studies of the related compound oligomycin A, promising modifications to the this compound structure can be proposed to enhance its activity and reduce toxicity.[3] The primary sites for modification include the side chains and the macrolactone core.

Experimental Workflow for Derivative Development

Derivative_Development_Workflow Start This compound Modification Chemical Modification (e.g., Side Chain Derivatization) Start->Modification Purification Purification and Characterization (HPLC, NMR, MS) Modification->Purification InVitro In Vitro Cytotoxicity Assays (e.g., MTT, IC50 determination) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Modification Iterative Improvement InVivo In Vivo Efficacy and Toxicity Studies Lead_Optimization->InVivo

Caption: Workflow for the development of this compound derivatives.

Data Presentation: Cytotoxicity of Oligomycin A Derivatives

The following tables summarize the in vitro cytotoxicity of various oligomycin A derivatives against different cancer cell lines. This data serves as a reference for the potential activities of similarly modified this compound derivatives.

Table 1: Cytotoxicity of Oligomycin A and its Side-Chain Modified Derivatives [6]

CompoundModificationK562 (Leukemia) IC50 (µM)HCT116 (Colon Carcinoma) IC50 (µM)
Oligomycin AParent Compound0.0150.020
1 33-O-mesyl-oligomycin A> 10> 10
2 33-azido-33-deoxy-oligomycin A0.0300.045
3 33-deoxy-33-(4-phenyl-1H-1,2,3-triazol-1-yl)-oligomycin A0.0250.035
4 33-deoxy-33-(4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-oligomycin A0.0400.050

Table 2: In Vitro Antimicrobial and Antiproliferative Activities of 33-dehydrooligomycin A [7]

CompoundTest Organism/Cell LineActivity (MIC or IC50 in µg/mL)
Oligomycin AStreptomyces fradiae0.0078
33-dehydrooligomycin AStreptomyces fradiae0.0156
Oligomycin ACandida albicans0.125
33-dehydrooligomycin ACandida albicans0.25
Oligomycin AK562 (Leukemia)0.012
33-dehydrooligomycin AK562 (Leukemia)0.025

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of this compound derivatives, adapted from methodologies used for oligomycin A.[6][7]

General Synthesis of Side-Chain Modified this compound Derivatives

This protocol outlines a three-step synthesis to introduce diverse functionalities to the side chain of this compound, analogous to the modifications performed on oligomycin A.

Step 1: Mesylation of the Hydroxyl Group

  • Dissolve this compound in anhydrous dichloromethane (B109758) (CH2Cl2) under an inert atmosphere (e.g., argon).

  • Add 4-dimethylaminopyridine (B28879) (DMAP) (1.5 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3).

  • Extract the product with CH2Cl2, dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the O-mesyl-Cytovaricin derivative.

Step 2: Azidation of the Mesylated Derivative

  • Dissolve the O-mesyl-Cytovaricin derivative in dimethylformamide (DMF).

  • Add sodium azide (B81097) (NaN3) (3 equivalents).

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the azido-deoxy-Cytovaricin derivative.

Step 3: 1,3-Dipolar Cycloaddition (Click Chemistry)

  • Dissolve the azido-deoxy-Cytovaricin derivative and a terminal alkyne (1.5 equivalents) in a mixture of tert-butanol (B103910) and water (1:1).

  • Add sodium ascorbate (B8700270) (0.5 equivalents) followed by copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.2 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final 1,2,3-triazole-containing this compound derivative by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of a this compound derivative that inhibits the growth of a cancer cell line by 50% (IC50).

  • Cell Seeding:

    • Culture cancer cells (e.g., K562, HCT116) in appropriate media supplemented with 10% fetal bovine serum.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Add the diluted compounds to the cells in triplicate and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

Conclusion

The development of novel this compound derivatives presents a promising avenue for the discovery of new anticancer agents. By targeting the mitochondrial ATP synthase, these compounds can induce apoptosis in cancer cells. The protocols and data presented here, based on the closely related macrolide oligomycin A, provide a solid foundation for the synthesis and evaluation of a new generation of this compound-based therapeutics with enhanced activity and selectivity. Further research should focus on a broader range of modifications and a comprehensive evaluation of their biological effects.

References

Application Notes and Protocols for Testing Cytovaricin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytovaricin is a macrolide antibiotic isolated from Streptomyces diastatochromogenes.[1] Structurally belonging to the oligomycin/rutamycin family, it has demonstrated potent inhibitory effects against sarcoma cells in tissue culture, highlighting its potential as a novel antineoplastic agent.[1] These application notes provide detailed protocols for assessing the cytotoxicity of this compound in sarcoma cell lines using standard in vitro assays. The described methods will enable researchers to determine the concentration-dependent effects of this compound on cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized to facilitate comparison of this compound's effects across different cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key parameter to be determined.

Table 1: Cytotoxicity of this compound on Sarcoma Cell Lines (Example Data)

Cell LineAssayIncubation Time (hours)IC50 (µM)
HT-1080 (Fibrosarcoma)MTT48[Insert Experimental Value]
HS-42 (Malignant Mesodermal)MTT48[Insert Experimental Value]
SYO-1 (Synovial Sarcoma)MTT48[Insert Experimental Value]
HT-1080 (Fibrosarcoma)LDH24[Insert Experimental Value]
HS-42 (Malignant Mesodermal)LDH24[Insert Experimental Value]
SYO-1 (Synovial Sarcoma)LDH24[Insert Experimental Value]
HT-1080 (Fibrosarcoma)Caspase-3/7 Assay24[Insert Experimental Value]

Note: The IC50 values in this table are placeholders and should be replaced with experimentally determined data.

Experimental Protocols

Cell Culture

1.1. Recommended Cell Lines: A panel of human sarcoma cell lines is recommended to assess the breadth of this compound's activity. Suitable cell lines include:

  • HT-1080 (Fibrosarcoma)

  • HS-42 (Malignant Mesodermal Tumor)

  • SW982 (Synovial Sarcoma)

  • FUJI (Synovial Sarcoma)

  • SYO-1 (Synovial Sarcoma)

1.2. Culture Conditions:

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells should be passaged upon reaching 80-90% confluency.

Preparation of this compound Stock Solution
  • Dissolve this compound in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.5%).

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

3.1. Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

3.2. Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium and add 100 µL to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from damaged cells into the culture medium.

4.1. Materials:

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

4.2. Protocol:

  • Seed cells into a 96-well plate as described for the MTT assay.

  • After 24 hours, treat the cells with serial dilutions of this compound. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubate the plate for the desired exposure time (e.g., 24 hours).

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.

  • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the assay kit, based on the absorbance values of the experimental, spontaneous release, and maximum release wells.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

5.1. Materials:

  • 96-well white or black-walled plates (for luminescence or fluorescence, respectively)

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer or fluorometer

5.2. Protocol:

  • Seed cells into a 96-well plate as described previously.

  • After 24 hours, treat the cells with serial dilutions of this compound. Include a vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24 hours).

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add the reagent to each well in a 1:1 ratio with the culture medium.

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence or fluorescence using a plate reader.

  • Calculate the fold change in caspase activity relative to the vehicle control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Sarcoma Cell Lines) Drug_Prep 2. This compound Preparation (Stock & Working Solutions) MTT MTT Assay (Cell Viability) Drug_Prep->MTT LDH LDH Assay (Membrane Integrity) Apoptosis Apoptosis Assay (Caspase Activity) Data_Collection Absorbance/Luminescence Measurement MTT->Data_Collection LDH->Data_Collection Apoptosis->Data_Collection IC50_Calc IC50 Calculation Data_Collection->IC50_Calc Data_Summary Data Tabulation & Comparison IC50_Calc->Data_Summary

Caption: Experimental workflow for assessing this compound cytotoxicity.

Cytovaricin_Signaling_Pathway cluster_cell Sarcoma Cell cluster_mito Mitochondrion cluster_cyto Cytosol ATP_Synthase ATP Synthase Mito_Membrane Mitochondrial Membrane Potential (ΔΨm) ATP_Synthase->Mito_Membrane Disruption Cytochrome_c Cytochrome c Mito_Membrane->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase9 Activation Caspase9->Apoptosome Caspase37 Pro-Caspase-3/7 -> Caspase-3/7 Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution This compound This compound This compound->ATP_Synthase Inhibition

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Troubleshooting & Optimization

Navigating the Labyrinth of Cytovaricin Total Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of Cytovaricin, a complex macrolide with significant antineoplastic properties, represents a formidable challenge in organic chemistry. Its intricate architecture, featuring a 22-membered macrolide ring, 17 stereocenters, a spiroketal moiety, and a glycosidically linked sugar, demands a meticulously planned and executed synthetic strategy. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during this complex synthesis, with a focus on the seminal work of Evans and coworkers.

Frequently Asked Questions (FAQs) & Troubleshooting

Stereochemical Control: The Evans Asymmetric Aldol (B89426) Reaction

Question: We are experiencing poor diastereoselectivity or unexpected stereochemical outcomes in the Evans asymmetric aldol reactions for the synthesis of the polypropionate fragments. What are the critical parameters to control?

Answer: The Evans asymmetric aldol reaction is a cornerstone of the this compound synthesis, crucial for establishing the correct stereochemistry of the polyketide backbone.[1] However, its success hinges on several critical factors.

Troubleshooting Guide:

  • Enolate Geometry: The formation of a Z-enolate is paramount for achieving the desired syn-aldol adduct. This is typically accomplished using a soft Lewis acid like dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine). Ensure the exclusion of water and oxygen, as these can interfere with enolate formation and geometry.

  • Reaction Temperature: These reactions are highly sensitive to temperature. The enolization is typically performed at 0 °C, followed by cooling to -78 °C before the addition of the aldehyde. Maintaining strict temperature control is essential to prevent side reactions and ensure high diastereoselectivity.

  • Reagent Purity: The purity of the chiral auxiliary, the acylating agent, the boron source, and the aldehyde are all critical. Impurities can lead to the formation of undesired stereoisomers.

  • Unexpected anti-Selectivity: In some instances, particularly with certain substrate combinations, an unexpected anti-selectivity may be observed.[1] This can arise from mismatched substrate-reagent interactions. Should this occur, a stereochemical inversion of the resulting alcohol center may be necessary. A common method for this is the Mitsunobu reaction with an acidic pronucleophile (e.g., p-nitrobenzoic acid) followed by hydrolysis.

Experimental Protocol: Representative Evans Asymmetric Aldol Reaction

A detailed protocol for a typical Evans aldol reaction is provided below. Note that specific substrate concentrations and reaction times may need to be optimized.

Step Procedure Key Parameters
1. Enolization To a solution of the N-acyloxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at 0 °C is added Bu₂BOTf (1.1 equiv) followed by the dropwise addition of Et₃N (1.2 equiv). The reaction mixture is stirred at 0 °C for 30 min.Anhydrous conditions are crucial. Use of freshly distilled solvents and reagents is recommended.
2. Aldol Addition The reaction mixture is cooled to -78 °C, and a solution of the aldehyde (1.0 equiv) in dry CH₂Cl₂ is added dropwise over 30 min. The reaction is stirred at -78 °C for 2 h, then warmed to 0 °C over 1 h.Slow addition of the aldehyde is important to maintain temperature control.
3. Quenching The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer.
4. Workup The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.
5. Purification The crude product is purified by flash column chromatography on silica (B1680970) gel.

Logical Workflow for Troubleshooting Evans Aldol Reactions

start Poor Diastereoselectivity in Evans Aldol check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_temp Confirm Strict Temperature Control (-78°C) check_reagents->check_temp check_enolate Investigate Enolate Geometry (Z vs. E) check_temp->check_enolate unexpected_anti Unexpected anti-Adduct Observed check_enolate->unexpected_anti Confirmed Z-enolate but still poor selectivity optimize Optimize Reaction Conditions (Solvent, Base, Lewis Acid) check_enolate->optimize Suboptimal inversion Consider Stereochemical Inversion (e.g., Mitsunobu) unexpected_anti->inversion success Desired syn-Adduct Achieved inversion->success optimize->success

Caption: Troubleshooting workflow for Evans aldol reactions.

Fragment Coupling: The Julia-Lythgoe Olefination

Question: We are struggling with low yields and poor E/Z selectivity in the Julia-Lythgoe olefination to couple the spiroketal and polyol fragments. How can we improve this key C-C bond formation?

Answer: The Julia-Lythgoe olefination is a powerful method for the stereoselective synthesis of E-alkenes and is a critical step in the convergent synthesis of this compound.[1] Success in this reaction is highly dependent on the specific conditions used for the reductive elimination of the β-acyloxy sulfone intermediate.

Troubleshooting Guide:

  • Reductant Choice: The classical conditions employ sodium amalgam (Na/Hg). However, this reagent can be difficult to prepare and handle, and its reactivity can be variable. Samarium(II) iodide (SmI₂) is a milder and often more reliable alternative that can lead to improved yields and selectivities.

  • Solvent and Additives: The choice of solvent is critical. A mixture of THF and a polar aprotic solvent like HMPA or DMPU is often used to enhance the solubility and reactivity of the intermediates.

  • Acylation of the Intermediate Alcohol: Complete acylation of the alcohol intermediate formed after the addition of the sulfone anion to the aldehyde is essential. Unreacted alcohol can lead to side products upon reduction. Acetic anhydride (B1165640) or benzoyl chloride are commonly used for this step.

  • Purification of Intermediates: While it is possible to perform the reaction as a one-pot procedure, purification of the intermediate β-hydroxy sulfone and/or the β-acyloxy sulfone can often lead to cleaner reactions and higher overall yields.

Macrocyclization: Forming the 22-Membered Ring

Question: Our attempts at the macrolactonization of the seco-acid to form the 22-membered ring have resulted in low yields due to dimerization and oligomerization. What strategies can be employed to favor the intramolecular cyclization?

Answer: Macrolactonization is a thermodynamically and kinetically challenging transformation. The high dilution principle is the most common strategy to favor the desired intramolecular reaction over intermolecular side reactions.

Troubleshooting Guide:

  • High Dilution Conditions: The reaction must be performed at very low concentrations of the seco-acid (typically 10⁻³ to 10⁻⁴ M). This is usually achieved by the slow addition of the seco-acid solution to a larger volume of solvent containing the coupling agent.

  • Choice of Macrolactonization Method: Several methods are available, and the optimal choice can be substrate-dependent.

    • Yamaguchi Macrolactonization: This method, which involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride in the presence of DMAP, is often effective for the synthesis of large macrolactones.

    • Corey-Nicolaou Macrolactonization: This "double activation" method uses a pyridyl disulfide reagent.

    • Shiina Macrolactonization: This method employs a carboxylic anhydride as the dehydrating agent in the presence of a Lewis acid catalyst.

  • Temperature: The reaction temperature should be carefully optimized. While some methods proceed at room temperature, others may require elevated temperatures to overcome the activation barrier for cyclization.

Data on Macrolactonization Methods for Large Rings:

Method Typical Reagents General Yields for Large Rings Key Considerations
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP50-90%Requires careful control of stoichiometry and slow addition.
Corey-Nicolaou 2,2'-Dipyridyl disulfide, PPh₃40-80%Can be sensitive to steric hindrance near the reaction centers.
Shiina Aromatic carboxylic anhydride, Lewis acid (e.g., Sc(OTf)₃)60-95%Often proceeds under milder conditions than other methods.

Decision Logic for Macrolactonization Strategy

start Low Yield in Macrolactonization check_dilution Confirm High Dilution Conditions (10⁻³ - 10⁻⁴ M) start->check_dilution method_selection Evaluate Macrolactonization Method check_dilution->method_selection Dilution is optimal yamaguchi Yamaguchi Method method_selection->yamaguchi corey Corey-Nicolaou Method method_selection->corey shiina Shiina Method method_selection->shiina optimize_temp Optimize Reaction Temperature yamaguchi->optimize_temp corey->optimize_temp shiina->optimize_temp success Improved Yield of Macrolactone optimize_temp->success

Caption: Decision tree for optimizing macrolactonization.

Protecting Group Strategy

Question: We are encountering issues with the selective deprotection of the various hydroxyl groups in the advanced intermediates. What is a robust protecting group strategy for a molecule of this complexity?

Answer: A successful total synthesis of this compound relies on a well-orchestrated protecting group strategy that allows for the selective unmasking of specific functional groups at various stages. Orthogonality is the key principle here.

Troubleshooting Guide:

  • Orthogonal Protecting Groups: Employ protecting groups that can be removed under different conditions (e.g., acid-labile, base-labile, fluoride-labile, hydrogenolysis-labile).

  • Silyl (B83357) Ethers: A range of silyl ethers with varying steric bulk and lability can be used to differentiate between hydroxyl groups.

    • TMS (Trimethylsilyl): Very labile, removed under mild acidic conditions or with fluoride (B91410).

    • TES (Triethylsilyl): More stable than TMS, removed with stronger acids or fluoride.

    • TBS (tert-Butyldimethylsilyl): A robust protecting group, typically removed with fluoride (TBAF) or strong acid.

    • TIPS (Triisopropylsilyl): Very bulky and stable, requires stronger conditions for removal.

  • Other Protecting Groups:

    • PMB (p-Methoxybenzyl): Removed oxidatively with DDQ or CAN.

    • Acetal/Ketal: Used to protect 1,2- or 1,3-diols, removed under acidic conditions.

  • Protecting Group Manipulation: Be mindful that protecting group migrations, particularly of silyl groups, can occur under certain conditions. Careful planning of the synthetic sequence and choice of reagents is necessary to avoid this.

Protecting Group Strategy Workflow

start Plan Protecting Group Strategy identify_fg Identify all Reactive Functional Groups start->identify_fg assign_orthogonal Assign Orthogonal Protecting Groups identify_fg->assign_orthogonal plan_sequence Plan Synthetic Sequence with Deprotection Steps assign_orthogonal->plan_sequence execute Execute Synthesis plan_sequence->execute troubleshoot Troubleshoot Deprotection Issues execute->troubleshoot Deprotection Fails success Successful Synthesis execute->success All Steps Successful troubleshoot->plan_sequence Revise Strategy

Caption: Workflow for developing a protecting group strategy.

Spiroketal Formation & 6. Glycosylation

Question: What are the key challenges in the stereoselective formation of the spiroketal and the glycosidic linkage?

Answer:

  • Spiroketal Formation: The stereochemistry of the spiroketal is often under thermodynamic control, meaning the product distribution reflects the relative stability of the possible stereoisomers. The anomeric and exo-anomeric effects play a crucial role in determining the most stable conformation. The formation of the spiroketal in the Evans synthesis is achieved by the deprotection of a triethylsilyl (TES) ether to reveal a 1,3-diol which then undergoes cyclization.[1] Challenges can arise if the desired stereoisomer is not the thermodynamically favored one. In such cases, kinetically controlled cyclization conditions may need to be explored.

  • Glycosylation: The formation of the glycosidic bond is a notoriously challenging reaction. The stereochemical outcome (α vs. β) is highly dependent on the nature of the glycosyl donor, the glycosyl acceptor, the promoter, and the solvent. In the synthesis of the polyol fragment of this compound, an unexpected anti-selectivity in an Evans aldol reaction necessitated a stereochemical inversion before the glycosidic linkage could be formed.[1] Common challenges in glycosylation include low yields, lack of stereoselectivity, and the need for carefully chosen protecting groups on both the glycosyl donor and acceptor to prevent side reactions.

References

Technical Support Center: Enhancing Cytovaricin Fermentation Yield

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed public information on the fermentation of Cytovaricin is limited. The following guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols based on established principles for the production of similar polyketide antibiotics, such as Erythromycin from Saccharopolyspora erythraea. This information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals to adapt for their specific this compound fermentation experiments.

Frequently Asked Questions (FAQs)

1. What is the producing organism of this compound and what are its basic growth characteristics?

This compound is a polyketide antibiotic produced by the bacterium Streptomyces hiroshimensis (formerly known as Streptomyces diastatochromogenes). Streptomyces are Gram-positive, filamentous bacteria known for their complex life cycle involving the formation of a substrate mycelium and aerial hyphae that differentiate into spores. Optimal growth and secondary metabolite production in Streptomyces are highly dependent on specific nutritional and environmental conditions.

2. What are the major challenges in improving the yield of this compound fermentation?

Improving this compound yield often involves addressing several key challenges:

  • Low inherent productivity: Wild-type strains of Streptomyces often produce secondary metabolites at low titers.

  • Complex regulatory networks: The biosynthesis of polyketides like this compound is tightly regulated by a complex interplay of genetic and environmental factors.

  • Nutrient limitation and feedback inhibition: Inadequate supply of precursor molecules or the accumulation of the final product can limit or inhibit further biosynthesis.

  • Suboptimal fermentation conditions: Physical parameters such as pH, temperature, aeration, and agitation significantly impact cell growth and antibiotic production.

  • Strain degeneration: High-producing strains can sometimes lose their productivity over successive generations.

3. What are the key media components that influence this compound production?

Based on fermentation of other polyketides, the following media components are critical:

  • Carbon Sources: Glucose and other carbohydrates are primary sources of energy and building blocks. The concentration and type of carbon source can significantly affect yield.

  • Nitrogen Sources: Complex nitrogen sources like soybean meal, yeast extract, and peptone often support robust growth and antibiotic production by providing amino acids and other essential nutrients.

  • Precursors: As a polyketide, this compound biosynthesis depends on the availability of short-chain carboxylic acid precursors like propionyl-CoA and methylmalonyl-CoA. Supplementing the medium with precursors such as propanol (B110389) or propionate (B1217596) can sometimes enhance yield.

  • Phosphate (B84403): Phosphate is essential for primary metabolism and cell growth, but high concentrations can inhibit the production of some secondary metabolites.

  • Trace Elements: Ions such as Mg²⁺, Fe²⁺, Zn²⁺, and Mn²⁺ are crucial cofactors for many enzymes involved in both primary and secondary metabolism.

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps & Solutions
Low or No this compound Yield 1. Inadequate inoculum quality or quantity.2. Suboptimal media composition.3. Incorrect fermentation parameters (pH, temperature, aeration).4. Strain degradation.1. Ensure the inoculum is in the exponential growth phase and use an appropriate inoculum size (typically 5-10% v/v).2. Systematically optimize the concentrations of carbon and nitrogen sources. Test different complex nitrogen sources.3. Monitor and control pH and temperature throughout the fermentation. Optimize agitation and aeration rates to ensure sufficient dissolved oxygen.4. Re-isolate single colonies from the stock culture to select for high-producing variants.
Poor Cell Growth 1. Nutrient limitation in the medium.2. Presence of inhibitory substances.3. Incorrect pH or temperature.1. Increase the concentration of key nutrients or use a richer medium.2. Ensure all media components are of high quality and that the water used is purified.3. Verify and calibrate pH and temperature probes.
Foaming in the Fermenter 1. High concentration of proteins in the medium (e.g., from soybean meal).2. High agitation rates.1. Add an appropriate antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed.2. Reduce the agitation speed if dissolved oxygen levels can be maintained.
Product Degradation 1. Unfavorable pH or temperature conditions.2. Presence of degradative enzymes.1. Maintain pH and temperature within the optimal range for this compound stability.2. Harvest the fermentation broth at the peak of production to minimize degradation.

Data Presentation: Optimizing Fermentation Media for Polyketide Production (Erythromycin as a Model)

The following tables illustrate the impact of media components on the yield of Erythromycin, a well-studied polyketide antibiotic. Similar optimization strategies can be applied to this compound fermentation.

Table 1: Effect of Carbon Source on Erythromycin Yield

Carbon Source (40 g/L)Erythromycin Yield (mg/L)
Glucose450
Fructose380
Sucrose410
Starch520
Maltose480

Table 2: Effect of Nitrogen Source on Erythromycin Yield

Nitrogen Source (20 g/L)Erythromycin Yield (mg/L)
Soybean Meal610
Yeast Extract550
Peptone490
Ammonium Sulfate320
Casein Hydrolysate580

Table 3: Effect of Propanol (Precursor) Feeding on Erythromycin Yield

Propanol Concentration (v/v)Erythromycin Yield (mg/L)
0% (Control)610
0.5%750
1.0%820
1.5%780

Experimental Protocols

Protocol 1: Fermentation of Saccharopolyspora erythraea for Erythromycin Production (Model Protocol)

1. Seed Culture Preparation: a. Prepare a seed medium containing (per liter): 10 g glucose, 10 g yeast extract, 10 g malt (B15192052) extract, and 3 g peptone. Adjust the pH to 7.0. b. Inoculate 50 mL of seed medium in a 250 mL flask with a sporulated culture of S. erythraea. c. Incubate at 30°C for 48 hours on a rotary shaker at 200 rpm.

2. Production Fermentation: a. Prepare the production medium containing (per liter): 50 g soluble starch, 30 g soybean meal, 2 g (NH₄)₂SO₄, 6 g CaCO₃, and 5 g corn steep liquor. Adjust the initial pH to 6.8. b. Autoclave 1 L of production medium in a 2 L bioreactor. c. Inoculate the production medium with 5% (v/v) of the seed culture. d. Ferment at 32°C for 7 days. Maintain the pH at 6.8-7.2 by automated addition of 1 M NaOH or 1 M H₂SO₄. Maintain dissolved oxygen above 30% by controlling agitation (300-600 rpm) and aeration (1 vvm). e. Add 1% (v/v) n-propanol as a precursor at 48 and 96 hours of fermentation.

3. Erythromycin Extraction and Quantification: a. At the end of the fermentation, adjust the pH of the broth to 9.0 with 2 M NaOH. b. Extract the Erythromycin from the broth twice with an equal volume of ethyl acetate. c. Pool the organic phases and evaporate to dryness under reduced pressure. d. Redissolve the residue in methanol (B129727) and quantify the Erythromycin concentration using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., acetonitrile (B52724) and phosphate buffer).

Visualizations

Signaling Pathways and Biosynthesis

Polyketide_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_post_pks Post-PKS Modification cluster_regulation Regulation Primary Metabolism Primary Metabolism Acetyl-CoA Acetyl-CoA Primary Metabolism->Acetyl-CoA Propionyl-CoA Propionyl-CoA Primary Metabolism->Propionyl-CoA PKS_Module1 Module 1 (Loading) Acetyl-CoA->PKS_Module1 Starter Unit Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA PKS_Module2 Module 2 (Elongation) Methylmalonyl-CoA->PKS_Module2 Extender Unit PKS_Module_n Module n (Elongation) Methylmalonyl-CoA->PKS_Module_n PKS_Module1->PKS_Module2 PKS_Module2->PKS_Module_n TE_Domain Thioesterase (Release) PKS_Module_n->TE_Domain Polyketide Backbone Polyketide Backbone TE_Domain->Polyketide Backbone Glycosylation Glycosylation Polyketide Backbone->Glycosylation Hydroxylation Hydroxylation Glycosylation->Hydroxylation Methylation Methylation Hydroxylation->Methylation This compound This compound Methylation->this compound Regulatory Genes (e.g., SARPs) Regulatory Genes (e.g., SARPs) Regulatory Genes (e.g., SARPs)->PKS_Module1 Activation Environmental Signals Environmental Signals Environmental Signals->Regulatory Genes (e.g., SARPs)

Experimental Workflow

Experimental_Workflow cluster_strain Strain Improvement cluster_fermentation Fermentation Optimization cluster_dsp Downstream Processing Wild-type Strain Wild-type Strain Random Mutagenesis (UV, Chemical) Random Mutagenesis (UV, Chemical) Wild-type Strain->Random Mutagenesis (UV, Chemical) Genetic Engineering Genetic Engineering Wild-type Strain->Genetic Engineering High-Producing Strain High-Producing Strain Random Mutagenesis (UV, Chemical)->High-Producing Strain Genetic Engineering->High-Producing Strain Media Optimization (Carbon, Nitrogen, Precursors) Media Optimization (Carbon, Nitrogen, Precursors) High-Producing Strain->Media Optimization (Carbon, Nitrogen, Precursors) Parameter Optimization (pH, Temp, DO) Parameter Optimization (pH, Temp, DO) Media Optimization (Carbon, Nitrogen, Precursors)->Parameter Optimization (pH, Temp, DO) Optimized Fermentation Optimized Fermentation Parameter Optimization (pH, Temp, DO)->Optimized Fermentation Extraction Extraction Optimized Fermentation->Extraction Purification Purification Extraction->Purification Pure this compound Pure this compound Purification->Pure this compound

Technical Support Center: Cytovaricin Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Cytovaricin using chromatography. The information is tailored to researchers, scientists, and drug development professionals working with this polyene macrolide antibiotic.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic purification of this compound, presented in a question-and-answer format.

Question 1: Why is my this compound recovery low after chromatography?

Answer:

Low recovery of this compound can be attributed to several factors, often related to its stability and interactions with the stationary phase. Polyene macrolides like this compound are known to be sensitive to heat, light, and extreme pH conditions, and they can be poorly soluble in water.[1]

Possible Causes and Solutions:

  • Degradation on the Column: this compound may be degrading on the stationary phase, especially if it is acidic or basic.

    • Solution: Consider using a neutral stationary phase. If using silica (B1680970) gel, it can be deactivated by treatment with a suitable agent. Test the stability of your compound on the chosen stationary phase before performing the full purification.

  • Irreversible Binding: The compound might be binding irreversibly to the column matrix.

    • Solution: Modify the mobile phase by adding a competitive agent or changing the solvent strength. A gradient elution might be more effective than isocratic elution in ensuring the compound elutes.

  • Precipitation: this compound's low aqueous solubility can lead to precipitation on the column, especially during reverse-phase chromatography if the aqueous content of the mobile phase is too high at the injection stage.

    • Solution: Ensure the sample is fully dissolved in the initial mobile phase. A solvent system with good solubility for this compound should be chosen.[2] Consider using polar organic solvents for sample preparation.[2]

  • Improper Fraction Collection: The elution profile might be broader than anticipated, leading to the collection of fractions with concentrations below the detection limit.

    • Solution: Collect smaller fractions and analyze a wider range of fractions around the expected elution volume. Concentrate the fractions before analysis.

  • Suboptimal pH: The pH of the mobile phase can significantly affect the stability of macrolide antibiotics.

    • Solution: Maintain the pH of the mobile phase within a range where this compound is stable. For many polyene macrolides, a pH range of 5 to 7 is optimal.[1]

Question 2: I'm observing peak tailing or broad peaks for this compound in my chromatogram. What could be the cause?

Answer:

Peak tailing and broadening are common issues in chromatography and can be caused by a variety of factors related to the column, the mobile phase, and the sample itself.

Possible Causes and Solutions:

  • Secondary Interactions: this compound may be interacting with active sites on the stationary phase, such as silanol (B1196071) groups on silica gel.

    • Solution: Add a competing agent like triethylamine (B128534) (TEA) to the mobile phase to block these active sites. Using an end-capped column in reverse-phase chromatography can also minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing.

    • Solution: Reduce the amount of sample loaded onto the column. Determine the column's loading capacity for this compound through a loading study.

  • Poor Mass Transfer: The kinetics of interaction between this compound and the stationary phase may be slow.

    • Solution: Decrease the flow rate to allow for better equilibration. Increasing the temperature (if this compound is stable at higher temperatures) can also improve mass transfer.

  • Inappropriate Mobile Phase: The solvent composition may not be optimal for efficient elution.

    • Solution: Optimize the mobile phase composition, including the organic modifier and any additives. A shallow gradient can sometimes improve peak shape.

Question 3: My this compound appears to be degrading during the purification process. How can I minimize this?

Answer:

This compound, as a polyene macrolide, is susceptible to degradation under certain conditions.[1] Minimizing degradation is crucial for obtaining a pure and active compound.

Possible Causes and Solutions:

  • pH Instability: Extreme pH values can cause hydrolysis or other degradation pathways.

    • Solution: Buffer the mobile phase to a pH where this compound is most stable. For similar polyene macrolides, a pH between 5 and 7 has been shown to be optimal.[1]

  • Light Sensitivity: Polyene macrolides are known to be sensitive to light.[1][2]

    • Solution: Protect the sample and the chromatography system from light by using amber vials and covering the column and tubing.

  • Thermal Degradation: Elevated temperatures can accelerate degradation.

    • Solution: Perform the purification at room temperature or, if necessary, in a cold room or with a column cooling system. Avoid exposing the sample to high temperatures during solvent evaporation.

  • Oxidation: The polyene structure can be susceptible to oxidation.

    • Solution: Degas all solvents and consider adding an antioxidant to the mobile phase if compatible with the downstream application.

Frequently Asked Questions (FAQs)

What type of chromatography is best suited for this compound purification?

Both normal-phase and reverse-phase chromatography can be used for the purification of polyene macrolides. Reverse-phase HPLC using C8 or C18 columns is commonly employed for the analysis and purification of these compounds.[2] The choice of method will depend on the polarity of the impurities to be removed.

What solvents are suitable for dissolving this compound?

Polyene macrolides generally have poor solubility in water but are more soluble in polar organic solvents.[1][2] Good solvents to consider for this compound include methanol (B129727), ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[2] It is important to test the solubility and stability of this compound in the chosen solvent before preparing a large amount of sample.

How can I monitor the purification of this compound?

This compound, as a polyene macrolide, has a characteristic UV-Vis absorption spectrum due to its conjugated double bond system.[1][2] HPLC with a UV detector is a suitable method for monitoring the purification process. The fractions can be analyzed for the presence of this compound by comparing their chromatograms to that of a standard, if available.

Data Presentation

Table 1: Illustrative Reverse-Phase HPLC Parameters for this compound Purification

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Gradient 30-70% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 363 nm
Column Temperature 25 °C
Injection Volume 20 µL

Note: These parameters are illustrative and may require optimization for your specific sample and system.

Table 2: Solubility of a Representative Polyene Macrolide (Natamycin)

SolventSolubility
WaterVery Poor
MethanolSoluble
Glacial Acetic AcidGood
DimethylformamideGood
Dimethyl SulfoxideGood
Propylene GlycolGood

Source: Adapted from literature on Natamycin, a related polyene macrolide.[2] The solubility of this compound should be experimentally determined.

Experimental Protocols

Protocol 1: General Protocol for Extraction and Initial Purification of this compound from Fermentation Broth

  • Extraction:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract the mycelial cake with methanol (e.g., 3 x 1 L for every 10 L of broth).

    • Combine the methanol extracts and concentrate under reduced pressure.

  • Solvent Partitioning:

    • Resuspend the concentrated extract in a mixture of ethyl acetate (B1210297) and water.

    • Separate the layers and collect the ethyl acetate layer, which is expected to contain this compound.

    • Wash the ethyl acetate layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Silica Gel Column Chromatography (Initial Cleanup):

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

    • Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

    • Pool the this compound-containing fractions and concentrate.

Protocol 2: Reverse-Phase HPLC Purification of this compound

  • Sample Preparation:

    • Dissolve the partially purified this compound from the previous step in the initial mobile phase (e.g., 30% acetonitrile in water with 0.1% formic acid).

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Equilibrate the C18 column with the initial mobile phase.

    • Inject the sample onto the column.

    • Run a linear gradient of acetonitrile (as described in Table 1).

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram, focusing on the peak corresponding to this compound.

  • Post-Purification:

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure.

    • Store the purified this compound under appropriate conditions (e.g., at -20°C, protected from light).

Mandatory Visualization

Troubleshooting_Workflow Start Start: Low this compound Recovery Check_Degradation Check for Degradation (TLC/HPLC of crude vs. fractions) Start->Check_Degradation Check_Binding Assess Column Binding (Analyze column strip) Start->Check_Binding Check_Precipitation Check for Precipitation (Visual inspection, pressure increase) Start->Check_Precipitation Degradation_Yes Degradation Observed Check_Degradation->Degradation_Yes Binding_Issue Strong Binding Suspected Check_Binding->Binding_Issue Precipitation_Issue Precipitation Suspected Check_Precipitation->Precipitation_Issue Optimize_Stability Optimize for Stability: - Adjust pH (5-7) - Protect from light - Lower temperature Degradation_Yes->Optimize_Stability Yes Modify_Mobile_Phase Modify Mobile Phase: - Stronger elution solvent - Use gradient elution - Add competitive agent Binding_Issue->Modify_Mobile_Phase Yes Improve_Solubility Improve Solubility: - Change injection solvent - Use solvent with better solubility Precipitation_Issue->Improve_Solubility Yes End Improved Recovery Optimize_Stability->End Modify_Mobile_Phase->End Improve_Solubility->End

Caption: Troubleshooting workflow for low this compound recovery.

Purification_Workflow Start Start: Crude this compound Extract Initial_Cleanup Initial Cleanup: Normal-Phase Chromatography (e.g., Silica Gel) Start->Initial_Cleanup Fraction_Analysis1 Fraction Analysis (TLC/HPLC) Initial_Cleanup->Fraction_Analysis1 Pooling1 Pool this compound-rich Fractions Fraction_Analysis1->Pooling1 Fractions contain this compound Final_Purification Final Purification: Reverse-Phase HPLC (e.g., C18) Pooling1->Final_Purification Fraction_Analysis2 Purity Analysis (Analytical HPLC) Final_Purification->Fraction_Analysis2 Pooling2 Pool Pure Fractions Fraction_Analysis2->Pooling2 Fractions are pure Final_Product Pure this compound Pooling2->Final_Product

Caption: General workflow for this compound purification.

References

Technical Support Center: Enhancing the Bioavailability of Cytovaricin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of Cytovaricin derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the likely bioavailability challenges with its derivatives?

A1: this compound is a complex macrolide antibiotic isolated from Streptomyces diastatochromogenes with potent antineoplastic properties.[1][2] Macrolides are typically large molecules and are often poorly soluble in aqueous solutions, with pH-dependent stability.[3] Therefore, this compound derivatives are likely to face significant bioavailability challenges due to low aqueous solubility and/or poor permeability across the gastrointestinal tract. This would classify them as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compounds.[4][5]

Q2: What are the primary strategies for enhancing the oral bioavailability of poorly soluble drugs like this compound derivatives?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[6][7] These include:

  • Particle Size Reduction: Increasing the surface area of the drug particles to improve dissolution rate through techniques like micronization and nanonization.[8]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix in an amorphous state to enhance solubility and dissolution.[9][10]

  • Lipid-Based Formulations: Formulations such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and absorption.[7][11]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin complex to increase its solubility in water.[12][13]

Q3: How do I choose the most suitable bioavailability enhancement strategy for my this compound derivative?

A3: The choice of strategy depends on the specific physicochemical properties of your this compound derivative, including its solubility, permeability, melting point, and chemical stability. A preliminary characterization of the derivative is crucial. For instance, a derivative with a high melting point might not be suitable for hot-melt extrusion, a common method for preparing solid dispersions.[9] Lipid-based formulations are often a good starting point for highly lipophilic compounds.[8]

Q4: What are the potential mechanisms of action for this compound and its derivatives?

A4: While the specific signaling pathways for this compound are not extensively documented, its biogenetic relationship to oligomycin (B223565) and rutamycin suggests it may act as an inhibitor of ATP synthase.[1][14][15] As a macrolide, it may also modulate various signaling cascades, including those involving Toll-like receptors (TLR), receptor tyrosine kinases (TRK), mitogen-activated protein kinases (MAPK) like ERK, JNK, and p38, as well as mTOR, NF-κB, and AP-1 pathways.[6][16][17]

Troubleshooting Guides

Nanoparticle Formulation Issues
Problem Potential Cause Troubleshooting Steps
Particle Aggregation - High nanoparticle concentration.- Inappropriate pH of the buffer.- Reduce the concentration of nanoparticles in the formulation.[18]- Adjust the pH of the buffer to be optimal for nanoparticle stability and conjugation.[18]
Low Drug Encapsulation Efficiency - Poor drug solubility in the chosen polymer or lipid.- Inefficient mixing during formulation.- Screen different polymers or lipids for better drug compatibility.- Optimize the homogenization or sonication process.
Inconsistent Particle Size - Variations in manufacturing process parameters.- Tightly control process parameters such as stirring speed, temperature, and solvent evaporation rate.[19]
Non-specific Binding in Biological Assays - Exposed hydrophobic surfaces on nanoparticles.- Use blocking agents like Bovine Serum Albumin (BSA) or polyethylene (B3416737) glycol (PEG) after conjugation.[18]
Solid Dispersion Formulation Issues
Problem Potential Cause Troubleshooting Steps
Drug Recrystallization during Storage - The amorphous drug is thermodynamically unstable.- Inappropriate polymer selection.- Select a polymer with a high glass transition temperature (Tg).[10]- Ensure the drug and polymer are miscible.- Store at low temperature and humidity.
Phase Separation - Immiscibility between the drug and the polymer.- Screen for polymers that have good miscibility with the drug.- Use surfactants to improve miscibility.[9]
Poor Dissolution Performance - Gelling of the polymer upon contact with water.- Minimize the fraction of the solid dispersion in the final dosage form.- Incorporate disintegrants into the formulation.[20]
Thermal Degradation of the Drug - High processing temperatures during hot-melt extrusion.- Use a lower melting point polymer.- Employ the solvent evaporation method instead of hot-melt extrusion.[9][10]
Self-Microemulsifying Drug Delivery System (SMEDDS) Formulation Issues
Problem Potential Cause Troubleshooting Steps
Drug Precipitation upon Dilution - Supersaturation of the drug in the gastrointestinal fluid.- Include precipitation inhibitors or polymers in the formulation.[11]- Optimize the oil-surfactant-cosolvent ratio.
Formulation Instability (Phase Separation) - Incompatible excipients.- Inappropriate storage conditions.- Screen for a stable combination of oil, surfactant, and cosolvent using phase diagrams.- Store in a well-sealed container at a controlled temperature.[8]
Variability in in vivo Performance - Lack of a predictive in vitro model.- Develop an in vitro lipolysis model to better simulate in vivo conditions.[11]
Gastrointestinal Irritation - High concentration of surfactants.- Use the minimum effective concentration of surfactant.- Screen for less irritating surfactants.

Experimental Protocols

In Vitro Drug Release Study (Dialysis Bag Method)

This protocol is designed to assess the release of a this compound derivative from a nanoparticle or SMEDDS formulation.

Materials:

  • This compound derivative formulation

  • Dialysis membrane tubing (with appropriate molecular weight cut-off, MWCO)

  • Phosphate buffered saline (PBS), pH 7.4

  • Shaking incubator or water bath

  • HPLC system for drug quantification

Procedure:

  • Prepare the dialysis bags by cutting the tubing to the desired length and soaking them in distilled water as per the manufacturer's instructions.

  • Accurately weigh a specific amount of the this compound derivative formulation and place it inside the dialysis bag.

  • Seal both ends of the dialysis bag securely.

  • Place the sealed dialysis bag in a beaker containing a known volume of pre-warmed PBS (37°C).

  • Place the beaker in a shaking incubator set at 37°C and a suitable agitation speed (e.g., 100 rpm).[20]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released over time.

In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for an in vivo pharmacokinetic study to determine the oral bioavailability of a this compound derivative formulation. All animal experiments should be conducted in accordance with approved animal care and use protocols.

Materials:

  • This compound derivative formulation

  • Experimental animals (e.g., Sprague-Dawley rats)

  • Oral gavage needles

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Fast the animals overnight with free access to water before dosing.

  • Administer the this compound derivative formulation orally via gavage at a predetermined dose.

  • At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) after dosing, collect blood samples from a suitable site (e.g., tail vein).

  • Process the blood samples by centrifugation to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

  • For determination of absolute bioavailability, a separate group of animals should receive an intravenous (IV) administration of the drug.

  • Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using appropriate software.[21]

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Pre-formulation Studies cluster_1 Formulation Development cluster_2 In Vitro Characterization cluster_3 In Vivo Evaluation a Physicochemical Characterization (Solubility, Permeability, Stability) b BCS Classification a->b c Nanoparticles b->c d Solid Dispersions b->d e SMEDDS b->e f Cyclodextrin Complexes b->f g Dissolution & Drug Release c->g d->g e->g f->g h Formulation Stability g->h i Pharmacokinetic Studies h->i j Bioavailability Assessment i->j

Caption: Workflow for enhancing the bioavailability of this compound derivatives.

Macrolide_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Macrolide Macrolide Antibiotic (e.g., this compound Derivative) TLR TLR Macrolide->TLR inhibits TRK TRK Macrolide->TRK inhibits MAPK_cascade MAPK Cascade (ERK, JNK, p38) Macrolide->MAPK_cascade inhibits mTOR mTOR Macrolide->mTOR inhibits IKK IKK Macrolide->IKK inhibits TLR->MAPK_cascade TRK->MAPK_cascade AP1 AP-1 MAPK_cascade->AP1 NFkB NF-κB IKK->NFkB Gene_Expression Modulation of Gene Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: Potential signaling pathways modulated by macrolide antibiotics.

Troubleshooting_Decision_Tree start Low Oral Bioavailability Observed q1 Is in vitro dissolution rate low? start->q1 a1_yes Enhance Solubility & Dissolution Rate q1->a1_yes Yes q2 Is permeability the limiting factor? q1->q2 No formulation_strategy Select Formulation Strategy: - Nanoparticles - Solid Dispersion - SMEDDS - Cyclodextrins a1_yes->formulation_strategy a2_yes Incorporate Permeation Enhancers or Target Transporters q2->a2_yes Yes a2_no Investigate First-Pass Metabolism q2->a2_no No re_evaluate Re-evaluate in vitro & in vivo performance a2_yes->re_evaluate a2_no->re_evaluate formulation_strategy->re_evaluate

Caption: Troubleshooting decision tree for low oral bioavailability.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of a novel compound is paramount. This guide provides a detailed cross-validation of the mechanism of action of Cytovaricin, a potent anti-sarcoma agent, by comparing it with its structurally and functionally related compounds, Oligomycin and Rutamycin. Through a synthesis of available experimental data, this report illuminates their shared molecular target and comparative efficacy.

This compound, a complex macrolide antibiotic, has demonstrated significant potential as an anti-cancer agent, particularly against sarcoma cells. Its intricate structure, featuring a 22-membered macrolide ring, a spiroketal, and a glycoside unit, places it in the same family as the well-characterized mitochondrial inhibitors, Oligomycin and Rutamycin. This guide delves into the experimental evidence that substantiates the hypothesis that this compound shares a common mechanism of action with these related compounds—the inhibition of mitochondrial F1F0 ATP synthase.

Shared Target: The F1F0 ATP Synthase

Experimental evidence strongly suggests that this compound, like Oligomycin and Rutamycin, exerts its cytotoxic effects by targeting the F1F0 ATP synthase, a critical enzyme complex in the inner mitochondrial membrane responsible for the majority of cellular ATP production. The binding site for these macrolide inhibitors is believed to be located on the F0 subunit of the complex, which functions as a proton channel. By obstructing this channel, these compounds effectively halt the process of oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately, cell death.[1]

Comparative Efficacy: A Look at the Data

While direct head-to-head comparative studies detailing the IC50 values of this compound against Oligomycin and Rutamycin for ATP synthase inhibition are not extensively available in the public domain, the existing data for the related compounds provide a crucial benchmark for understanding this compound's potential potency. The following tables summarize the available quantitative data on the inhibitory effects of Oligomycin and the cytotoxic effects of related compounds on various cancer cell lines.

CompoundCell LineAssayIC50
Oligomycin AMCF7 (Breast Cancer)Mammosphere Formation~100 nM
Oligomycin AMDA-MB-231 (Breast Cancer)Mammosphere Formation~5-10 µM
Aurovertin BT-47D (Breast Cancer)Cellular Proliferation0.89 µM
Aurovertin BMDA-MB-231 (Breast Cancer)Cellular Proliferation5.52 µM
Aurovertin BMCF-7 (Breast Cancer)Cellular Proliferation0.09 µM

This table summarizes the IC50 values of Oligomycin A and Aurovertin B in different breast cancer cell lines, indicating their potency in inhibiting cancer cell growth and survival, likely through the inhibition of ATP synthase.

CompoundCell LineAssay TypeIC50
DoxorubicinA673 (Ewing Sarcoma)Cell Viability8.48 x 10⁻⁸ M
DoxorubicinRD-ES (Ewing Sarcoma)Cell Viability3.36 x 10⁻⁷ M
DoxorubicinTC-71 (Ewing Sarcoma)Cell Viability0.0122 µM (2D culture)
DoxorubicinHOS (Osteosarcoma)Cell Viability0.102 µM

This table presents the IC50 values for Doxorubicin in various sarcoma cell lines. While not a direct comparator for the mechanism of action, it provides context for the cytotoxic potential of anti-cancer agents in these cell types.

Experimental Protocols

To facilitate further research and cross-validation, detailed methodologies for key experiments are provided below.

ATP Synthase Activity Assay (Spectrophotometric)

This assay measures the ATP hydrolysis (reverse) activity of the F1F0 ATP synthase, which is inhibited by compounds like Oligomycin.

Materials:

  • Homogenization buffer: 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl pH 7.2, supplemented with protease inhibitors.

  • Assay buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25.

  • Stock solutions: 0.4 M NADH, 1 mM antimycin A, 250 mM phosphoenolpyruvate (B93156) (PEP), 10% (w/w) dodecylmaltoside (DDM), 3 mM P1,P5-Di(adenosine-5')pentaphosphate (AP5A), pyruvate (B1213749) kinase (PK), lactate (B86563) dehydrogenase (LDH), and 1 mM Oligomycin.

Procedure:

  • Isolate mitochondria from the tissue or cell line of interest using standard differential centrifugation protocols.

  • Prepare the assay medium by adding NADH, antimycin A, PEP, PK, LDH, DDM, and AP5A to the assay buffer.

  • Add the mitochondrial sample to a cuvette containing the assay medium.

  • Initiate the reaction by adding ATP and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • After a stable rate is achieved, add Oligomycin to inhibit the F1F0 ATP synthase activity. The difference in the rate of NADH oxidation before and after the addition of Oligomycin represents the specific activity of the ATP synthase.[2]

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability.

Materials:

  • Sarcoma cell lines (e.g., HOS, MG-63).

  • Complete cell culture medium.

  • Test compounds (this compound, Oligomycin, Rutamycin) at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microplates.

Procedure:

  • Seed the sarcoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound, Oligomycin, or Rutamycin for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding the solubilization buffer.

  • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each compound.[3][4]

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway and experimental workflows.

Cytovaricin_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_cell Cancer Cell ETC Electron Transport Chain H_out H+ ETC->H_out Pumps H+ out H_in H+ ATP_Synthase F1F0 ATP Synthase H_in->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP Synthesizes ATP_depletion ATP Depletion ADP ADP + Pi ADP->ATP_Synthase This compound This compound / Oligomycin / Rutamycin This compound->ATP_Synthase Inhibits F0 subunit Cell_Death Apoptosis / Cell Death ATP_depletion->Cell_Death

Caption: Proposed mechanism of action of this compound and related compounds on mitochondrial ATP synthase.

ATP_Synthase_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Isolate_Mitochondria Isolate Mitochondria Add_Mitochondria Add Mitochondria to Assay Medium Isolate_Mitochondria->Add_Mitochondria Prepare_Assay_Medium Prepare Assay Medium Prepare_Assay_Medium->Add_Mitochondria Start_Reaction Initiate with ATP Add_Mitochondria->Start_Reaction Measure_Baseline Measure Baseline Activity (Absorbance at 340nm) Start_Reaction->Measure_Baseline Add_Inhibitor Add Inhibitor (e.g., Oligomycin) Measure_Baseline->Add_Inhibitor Measure_Inhibited Measure Inhibited Activity Add_Inhibitor->Measure_Inhibited Calculate_Activity Calculate Specific ATP Synthase Activity Measure_Inhibited->Calculate_Activity

Caption: Workflow for the spectrophotometric ATP synthase activity assay.

Cell_Viability_Assay_Workflow cluster_prep Cell Culture cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Sarcoma Cells in 96-well plate Treat_Cells Treat with Compounds (this compound, etc.) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate to allow Formazan Formation Add_MTT->Incubate Solubilize Solubilize Formazan Crystals Incubate->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cell viability assay.

References

Independent Verification of Cytovaricin's Antimicrobial Properties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cytovaricin, a macrolide antibiotic, was first reported in 1981.[1] While its discovery highlighted its potential as a novel antimicrobial agent, publicly available data on its specific antimicrobial properties, particularly its minimum inhibitory concentrations (MICs) against key bacterial pathogens, remains scarce. This guide aims to provide a framework for the independent verification of this compound's antimicrobial efficacy by comparing it with established antibiotics such as Vancomycin and Linezolid. Due to the lack of specific quantitative data for this compound in publicly accessible literature, this document will focus on outlining the necessary experimental protocols and providing a template for data presentation, supplemented with comparative data for established drugs.

Comparative Antimicrobial Activity

A comprehensive evaluation of an antibiotic's efficacy requires determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table is designed to summarize the MIC values of this compound against common Gram-positive bacteria, in comparison to Vancomycin and Linezolid. At present, specific MIC values for this compound are not available in the public domain based on extensive literature searches. Researchers are encouraged to populate this table with their own experimental data.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

MicroorganismThis compoundVancomycinLinezolid
Staphylococcus aureusData not available0.5 - 2.00.5 - 4.0
Streptococcus pneumoniaeData not available≤1.0≤2.0
Enterococcus faecalisData not available1.0 - 4.01.0 - 4.0

Experimental Protocols

To ensure the reproducibility and validity of results, detailed experimental protocols are essential. The following are standard methodologies for determining the MIC of an antimicrobial agent.

Broth Microdilution Method

This method is a widely accepted standard for determining the MIC of an antibiotic.

a. Preparation of Materials:

  • Bacterial Strains: Standard quality control strains (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619, Enterococcus faecalis ATCC 29212) and clinical isolates.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria. For fastidious organisms like Streptococcus pneumoniae, CAMHB supplemented with 2-5% lysed horse blood is recommended.

  • Antimicrobial Agents: Stock solutions of this compound, Vancomycin, and Linezolid prepared according to the manufacturer's instructions.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates.

b. Inoculum Preparation:

  • Select several well-isolated colonies of the test organism from an overnight culture on an appropriate agar (B569324) plate.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

c. Assay Procedure:

  • Prepare serial two-fold dilutions of the antimicrobial agents in the appropriate broth directly in the 96-well microtiter plates.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubate in an atmosphere of 5-7% CO₂.

  • The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

This method is another reference standard for MIC determination and is particularly useful for testing multiple isolates simultaneously.

a. Preparation of Materials:

  • Bacterial Strains and Antimicrobial Agents: As described for the broth microdilution method.

  • Growth Media: Mueller-Hinton Agar (MHA). For fastidious organisms, supplement with 5% defibrinated sheep blood.

  • Petri Dishes: Sterile, 100 mm or 150 mm diameter.

b. Assay Procedure:

  • Prepare a series of agar plates, each containing a specific concentration of the antimicrobial agent.

  • Prepare the bacterial inoculum as described for the broth microdilution method and further dilute to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Using a multipoint inoculator, spot the bacterial suspensions onto the surface of the agar plates.

  • Include a growth control plate (no antibiotic).

  • Incubate the plates under the same conditions as the broth microdilution method.

  • The MIC is the lowest concentration of the antimicrobial agent that inhibits the growth of the organism.

Visualizing Experimental Workflow and Potential Mechanism

Diagrams created using Graphviz can help to visualize complex processes. Below are examples of a workflow for MIC determination and a hypothetical signaling pathway for a macrolide antibiotic.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Culture Bacterial Culture (Overnight) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Antibiotic_Dilution Serial Dilution of Antibiotics Antibiotic_Dilution->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation MIC_Reading Visual Inspection for Growth Inhibition Incubation->MIC_Reading Data_Analysis MIC Determination MIC_Reading->Data_Analysis Macrolide_Mechanism_of_Action This compound This compound (Macrolide) Ribosome 50S Ribosomal Subunit This compound->Ribosome Binds to Peptidyl_Transferase Peptidyl Transferase Center This compound->Peptidyl_Transferase Blocks activity of Ribosome->Peptidyl_Transferase Contains Protein_Synthesis Protein Synthesis Peptidyl_Transferase->Protein_Synthesis Catalyzes Bacterial_Death Bacterial Growth Inhibition/Death Protein_Synthesis->Bacterial_Death Leads to (when inhibited)

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.